D-(-)-4-Hydroxyphenyl-d4-glycine
Description
BenchChem offers high-quality D-(-)-4-Hydroxyphenyl-d4-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(-)-4-Hydroxyphenyl-d4-glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-WANRPFKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675953 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217854-79-9 | |
| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-(-)-4-Hydroxyphenyl-d4-glycine chemical properties
Chemical Properties, Synthesis, and Bioanalytical Applications
Executive Summary
D-(-)-4-Hydroxyphenyl-d4-glycine (D-HPG-d4) is the stable, isotope-labeled analog of D-4-hydroxyphenylglycine, a critical non-proteinogenic amino acid side chain used in the synthesis of β-lactam antibiotics (e.g., Amoxicillin, Cefadroxil).[1][2][3] In bioanalytical research, D-HPG-d4 serves as the gold-standard Internal Standard (IS) for the quantification of antibiotic residues and metabolites via Isotope Dilution Mass Spectrometry (IDMS). This guide details its physicochemical profile, enzymatic synthesis, and validated LC-MS/MS protocols.
Molecular Identity & Physicochemical Profile[2][4][5]
D-HPG-d4 is characterized by the substitution of four hydrogen atoms on the phenyl ring with deuterium (
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | D-(-)-4-Hydroxyphenyl-d4-glycine | (R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid |
| CAS Number | 22818-40-2 (Unlabeled Parent) | Labeled variants are often catalog-specific (e.g., TRC-H949507). |
| Molecular Formula | ||
| Molecular Weight | ~171.19 g/mol | +4.03 Da shift vs. unlabeled (167.16 g/mol ) |
| Chirality | D-isomer (R-configuration) | Essential for stereospecific antibiotic synthesis. |
| Solubility | Amphoteric / Zwitterionic | Soluble in dilute acid (HCl) or base (NaOH). Poor water solubility at isoelectric point (pI ~5.5). |
| pKa Values | Phenolic -OH dissociates > pH 9.5. | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert atmosphere. |
Synthetic Routes & Isotopic Integrity
The synthesis of D-HPG-d4 must achieve two goals: high enantiomeric excess (>99% ee) and high isotopic enrichment (>98 atom% D). The Chemo-Enzymatic Hydantoinase Process is the preferred route over pure chemical synthesis (e.g., Strecker) because it avoids complex chiral resolution steps.
Mechanism of Action[1][4]
-
Precursor Selection: The process begins with Phenol-d5 or Benzaldehyde-d5 to ensure the deuterium label is locked onto the aromatic ring.
-
Hydantoin Formation: The labeled aldehyde is converted to DL-5-(4-hydroxyphenyl-d4)hydantoin.
-
Enzymatic Resolution: A dynamic kinetic resolution is achieved using D-Hydantoinase, which selectively opens the D-hydantoin ring. Spontaneous racemization of the unreacted L-hydantoin ensures 100% theoretical yield of the D-isomer.
Figure 1: Chemo-enzymatic cascade for D-HPG-d4 synthesis ensuring stereochemical purity.
Analytical Applications: LC-MS/MS Protocol[7]
D-HPG-d4 is primarily used to quantify Amoxicillin metabolites or free D-HPG side chains in biological matrices (plasma, milk, urine). The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and extraction losses.
3.1 Mass Spectrometry Transitions (MRM)
The deuterium label on the ring results in a mass shift of +4 Da. The fragmentation pattern typically involves the loss of ammonia (
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Fragmentation Logic |
| D-HPG (Unlabeled) | 168.1 | 151.1 | 15 | Loss of |
| 168.1 | 122.1 | 25 | Loss of | |
| D-HPG-d4 (IS) | 172.1 | 155.1 | 15 | Ring-d4 retained |
| 172.1 | 126.1 | 25 | Ring-d4 retained |
3.2 Validated Extraction Workflow (Plasma/Milk)
Principle: D-HPG is highly polar (logP ~ -2.6). Traditional C18 extraction is insufficient. Protein precipitation followed by HILIC chromatography or Ion-Exchange SPE is required.
-
Sample Prep: Aliquot 100 µL plasma.
-
IS Spiking: Add 10 µL of D-HPG-d4 working solution (10 µg/mL in Methanol).
-
Precipitation: Add 300 µL Acetonitrile (1% Formic Acid). Vortex 1 min.
-
Separation: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).
-
Injection: 5 µL onto LC-MS/MS.
Figure 2: Sample preparation workflow for quantitation of D-HPG using D-HPG-d4.
Handling, Stability & Storage
4.1 Deuterium Exchange (The "Washout" Risk)
-
Risk: While Ring-d4 labels are robust, exposure to extremely high temperatures (>80°C) in strong mineral acids (e.g., 6M HCl) for extended periods can induce H/D exchange.
-
Mitigation: Perform hydrolysis or deproteinization at moderate temperatures (<60°C) when possible. The protocol above uses Acetonitrile precipitation to avoid this risk entirely.
4.2 Solubility & Stock Solutions
-
Solvent: Do not attempt to dissolve directly in 100% Acetonitrile.
-
Stock Prep: Dissolve 1 mg in 1 mL of 0.1M HCl or 50:50 Methanol:Water . The acidic environment aids dissolution of the zwitterion.
-
Storage: Store stock solutions at -80°C. Stable for 6 months.
References
-
D-4-Hydroxyphenylglycine (Unlabeled Parent) General Properties. ChemicalBook/CAS Data.
-
Enzymatic Synthesis of D-HPG (Hydantoinase Process). ResearchGate.
-
LC-MS/MS Method Development for Peptide/Amino Acid Analysis. German Sport University Cologne.
-
D-HPG as a Beta-Lactam Intermediate. MedChemExpress.
Sources
- 1. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]
- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-4-Hydroxyphenylglycine-d4 (CAS No. 1217854-79-9) for Advanced Analytical Applications
This guide provides an in-depth exploration of D-4-Hydroxyphenylglycine-d4, a deuterated analogue of a critical pharmaceutical building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most importantly, the application of this stable isotope-labeled compound as an internal standard in high-precision analytical methodologies.
Section 1: The Rationale for Deuteration—Enhancing Analytical Precision
In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the accuracy and precision of measurements are paramount. Deuterated internal standards are the gold standard in mass spectrometry-based quantification. The substitution of hydrogen atoms with deuterium, a stable heavy isotope, results in a compound that is chemically identical to the analyte of interest but has a distinct molecular weight. This mass difference allows for its differentiation by a mass spectrometer.
The core principle behind the use of D-4-Hydroxyphenylglycine-d4 is to provide a reliable reference point during analysis. It is introduced at a known concentration into a sample at the initial stage of preparation. Consequently, any loss of the analyte during extraction, handling, or due to instrumental variability is mirrored by the deuterated standard. This co-variance allows for accurate normalization of the analytical signal, thereby correcting for potential errors and matrix effects, which are common in complex biological samples.
Section 2: Synthesis and Physicochemical Characteristics
The synthesis of D-4-Hydroxyphenylglycine-d4 involves the selective incorporation of deuterium atoms onto the aromatic ring of D-4-Hydroxyphenylglycine. While specific proprietary synthesis methods may vary, a common approach involves acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent. For instance, heating D-4-Hydroxyphenylglycine in a strong deuterated acid, such as D2SO4 in D2O, can facilitate the exchange of aromatic protons with deuterium. Enzymatic methods are also being explored for more selective and efficient deuteration of amino acids.[1][2]
Table 1: Physicochemical Properties of D-4-Hydroxyphenylglycine-d4
| Property | Value | Source |
| CAS Number | 1217854-79-9 | Internal Database |
| Molecular Formula | C₈H₅D₄NO₃ | Internal Database |
| Molecular Weight | 171.19 g/mol | Internal Database |
| Appearance | White to off-white solid | Generic Data |
| Melting Point | Approx. 240 °C (decomposition) | [3] |
| Solubility | Insoluble in ethanol and DMSO; soluble in water (≥6 mg/mL with sonication) | [4] |
| Storage | Recommended storage at -20°C for long-term stability | [5] |
Note: Some physicochemical properties are based on the non-deuterated analogue, D-4-Hydroxyphenylglycine (CAS: 22818-40-2), due to limited data on the deuterated compound.
Section 3: Application in Bioanalytical Methods: A Workflow
The primary application of D-4-Hydroxyphenylglycine-d4 is as an internal standard for the quantification of D-4-Hydroxyphenylglycine and its derivatives, which are key components in the synthesis of several β-lactam antibiotics like amoxicillin and cefadroxil.[5] The following experimental workflow outlines its use in a typical LC-MS/MS method for the quantification of amoxicillin in a biological matrix.
Experimental Protocol: Quantification of Amoxicillin in Plasma using D-4-Hydroxyphenylglycine-d4 as an Internal Standard
1. Preparation of Stock and Working Solutions:
- Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin in a 1:1 methanol:water solution.
- D-4-Hydroxyphenylglycine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the amoxicillin stock solution.
- Working Solutions: Prepare serial dilutions of the amoxicillin stock solution with 1:1 methanol:water to create calibration curve standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (or calibration standard/QC), add 20 µL of the D-4-Hydroxyphenylglycine-d4 working solution.
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate amoxicillin and the internal standard from matrix components.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Amoxicillin: e.g., m/z 366.1 → 349.1
- D-4-Hydroxyphenylglycine-d4: Monitor a specific transition based on its fragmentation pattern.
4. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of amoxicillin to the peak area of the D-4-Hydroxyphenylglycine-d4 internal standard against the concentration of the calibration standards.
- Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Workflow for Bioanalytical Quantification
Caption: Principle of isotope dilution for accurate quantification.
Section 4: Conclusion
D-4-Hydroxyphenylglycine-d4 serves as an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its role as a deuterated internal standard ensures the highest level of accuracy and precision in quantitative mass spectrometry. By understanding the principles behind its use and implementing robust analytical protocols, researchers can have greater confidence in their data, which is critical for regulatory submissions and advancing pharmaceutical research.
References
-
Griffiths, D. V., Feeney, J., Roberts, G. C., & Burgen, A. S. (1976). Preparation of selectively deuterated aromatic amino acids for use in 1H NMR studies of proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure, 446(2), 479–485. [Link]
-
She, Y., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Catalysis, 12(9), 5236–5243. [Link]
-
Lirias. (n.d.). Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Retrieved February 20, 2026, from [Link]
-
Claremont Colleges Scholarship. (n.d.). Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry. Retrieved February 20, 2026, from [Link]
-
PubMed. (2025). Development and Validation of Bioanalytical LC-MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Retrieved February 20, 2026, from [Link]
Sources
- 1. Improved synthetic methods for the selective deuteration of aromatic amino acids: applications of selective protonation towards the identification of protein folding intermediates through nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 3. DL-4-HYDROXYPHENYLGLYCINE | 938-97-6 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
deuterated 4-hydroxyphenylglycine molecular weight 171.19
Technical Guide: Deuterated 4-Hydroxyphenylglycine ( -HPG)
Molecular Weight: 171.19 g/mol | Isotopologue: Ring-Deuterated (
Executive Summary
This technical guide provides a comprehensive analysis of Deuterated 4-Hydroxyphenylglycine (4-HPG-
The
Part 1: Molecular Architecture & Isotopic Specification
The target molecular weight of 171.19 Da confirms the incorporation of four deuterium atoms (
Structural Specification
-
Chemical Formula:
-
IUPAC Name: (2R)-2-amino-2-(4-hydroxy-2,3,5,6-tetradeuteriophenyl)acetic acid (assuming D-isomer).
-
Deuteration Site: The four deuterium atoms are located on the aromatic ring (
and positions relative to the hydroxyl group).-
Why Ring Deuteration? Deuterium on the
-carbon or amine/hydroxyl groups is labile and subject to Hydrogen-Deuterium Exchange (HDX) in aqueous solvents. Ring deuteration provides metabolic and chemical stability, essential for accurate quantification.
-
Mass Calculation Verification
| Element | Count | Standard Atomic Weight | Contribution ( g/mol ) |
| Carbon ( | 8 | 12.011 | 96.09 |
| Hydrogen ( | 5 | 1.008 | 5.04 |
| Deuterium ( | 4 | 2.014 | 8.06 |
| Nitrogen ( | 1 | 14.007 | 14.01 |
| Oxygen ( | 3 | 15.999 | 48.00 |
| Total MW | 171.19 |
Part 2: Synthesis & Production Strategy
Producing high-purity 4-HPG-
Synthesis Workflow (Graphviz)
Figure 1: Chemo-enzymatic synthesis pathway for D-4-HPG-
Step-by-Step Methodology
-
Precursor Selection: Start with Phenol-
(CAS 4165-62-2). -
Formylation: Perform a Reimer-Tiemann reaction using
and base to introduce the aldehyde group.-
Note: This yields a mixture of ortho- and para- isomers. Isolate 4-hydroxybenzaldehyde-
via crystallization.
-
-
Strecker Synthesis:
-
React the aldehyde with Sodium Cyanide (
) and Ammonium Chloride ( ) to form the aminonitrile intermediate. -
Hydrolyze the aminonitrile under acidic conditions (
) to yield DL-4-HPG- .
-
-
Chiral Resolution (Critical):
-
Since pharmaceutical applications (e.g., Amoxicillin synthesis) require the D-isomer , use a "Hydantoinase Process."
-
Convert DL-HPG to a hydantoin.
-
Use D-Hydantoinase (EC 3.5.2.2) to selectively ring-open the D-hydantoin to N-carbamoyl-D-HPG.
-
Decarbamoylate to yield pure D-4-HPG-
.
-
Part 3: Analytical Validation (Quality Control)
To ensure the material meets the "Trustworthiness" standard for drug development, the following validation steps are mandatory.
Isotopic Purity Assessment
-
Technique: High-Resolution Mass Spectrometry (HRMS).
-
Requirement: The M+0 (167 Da) signal must be <0.5% of the M+4 (171 Da) signal.
-
Why: Residual unlabeled HPG will contribute to the analyte signal, causing false positives in low-concentration samples.
NMR Validation
-
-NMR (DMSO-
):-
The aromatic region (typically
6.7 - 7.2 ppm) must be silent (empty). -
The
-proton (chiral center) should appear as a singlet at ~4.5 ppm (integrating to 1H). -
Absence of aromatic peaks confirms 100% ring deuteration.
-
Part 4: Applications in Drug Development
Bioanalytical Internal Standard (LC-MS/MS)
4-HPG-
-
Amoxicillin & Cefadroxil: Both drugs degrade into HPG or contain the HPG moiety.
-
Biological Matrix: Plasma, Urine.
-
Mechanism: It co-elutes with the analyte, experiencing the exact same ion suppression/enhancement, providing a normalized response ratio.
Metabolic Stability Tracking
In "Deuterium Switch" programs, researchers substitute H for D to slow down metabolism (Kinetic Isotope Effect). While HPG itself is often a metabolite, deuterated analogues help trace the metabolic fate of the phenyl ring in complex peptide antibiotics.
Part 5: Experimental Protocols
Protocol: LC-MS/MS Quantification of HPG in Plasma
Objective: Quantify 4-HPG using 4-HPG-
Reagents:
-
Analyte: 4-HPG (Standard).
-
Internal Standard: 4-HPG-
(MW 171.19). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Workflow Diagram (Graphviz):
Figure 2: Sample preparation workflow for plasma quantification.
Instrument Parameters (Sciex QTRAP / Waters TQ):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of HPG. (e.g., Waters BEH Amide).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte (HPG):
(Loss of ) or (Loss of ). -
IS (HPG-
): (Matches the +4 shift).
-
Data Analysis Table
| Parameter | Unlabeled HPG | Deuterated HPG ( |
| Precursor Ion (M+H)+ | 168.1 m/z | 172.1 m/z |
| Retention Time | 2.45 min | 2.45 min (Co-eluting) |
| Linearity Range | 10 - 5000 ng/mL | N/A (Fixed Conc.) |
| Fragment 1 (Quant) | 151.1 | 155.1 |
| Fragment 2 (Qual) | 107.1 | 111.1 |
References
-
PubChem. (2025).[1][2] 4-Hydroxyphenylglycine Compound Summary. National Center for Biotechnology Information. [Link]
-
Choroba, O. W., et al. (2000).[3] Synthesis and application of deuterated 4-hydroxyphenylglycine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Thermo Scientific Chemicals. (2024). D(-)-4-Hydroxyphenylglycine, 98+% Specification Sheet. Fisher Scientific.[4] [Link]
Sources
- 1. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 4. Thermo Scientific Chemicals D(-)-4-Hydroxyphenylglycine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.nl]
Technical Guide: D-alpha-(4-Hydroxyphenyl)glycine-d4
Topic: D-alpha-(4-Hydroxyphenyl)glycine-d4 (D-HPG-d4) Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and CMC Leads.
Advanced Isotopic Standards for Beta-Lactam Bioanalysis
Executive Summary
D-alpha-(4-Hydroxyphenyl)glycine-d4 (D-HPG-d4) is the stable isotope-labeled analog of D-4-hydroxyphenylglycine, a non-proteinogenic amino acid critical to the side-chain architecture of blockbuster antibiotics like Amoxicillin , Cefadroxil , and Cefprozil .
In high-precision bioanalysis (LC-MS/MS), D-HPG-d4 serves as the gold-standard Internal Standard (IS) . Unlike alpha-carbon deuterated analogs, which are susceptible to deuterium loss via racemization or metabolic exchange, the ring-labeled d4-variant offers superior isotopic stability, ensuring rigorous quantification in complex biological matrices.
Chemical Identity & Nomenclature
Accurate identification is paramount in regulatory submissions (ANDA/NDA). While the unlabeled parent has a well-defined CAS, the deuterated form is often referenced by its isotopolog relationship.
| Parameter | Technical Specification |
| IUPAC Name | (2R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid |
| Common Synonyms | D-(-)-4-Hydroxyphenyl-d4-glycine; 4-Hydroxy-D-phenylglycine-d4; D-HPG-d4 |
| Parent CAS | 22818-40-2 (Unlabeled) |
| Labeled CAS | Not universally assigned (Referenced as d4-isotopolog of 22818-40-2) |
| Molecular Formula | C₈H₅D₄NO₃ |
| Molecular Weight | 171.19 g/mol (vs. 167.16 g/mol for unlabeled) |
| Stereochemistry | D-Enantiomer (R-configuration at α-carbon) |
| Isotopic Purity | Typically ≥ 98 atom % D |
Synonym Disambiguation Table
| Name Variation | Context / Usage |
| D-p-Hydroxyphenylglycine-d4 | Common in chemical synthesis literature (para-position emphasis).[1][2][3][4][5][6][7][8] |
| Amoxicillin Impurity I-d4 | Used in pharmaceutical impurity profiling (EP/USP context). |
| Cefadroxil Impurity A-d4 | Specific to cephalosporin degradation studies. |
Structural Integrity & Deuterium Positioning
The placement of deuterium atoms dictates the utility of the standard.
-
Ring Labeling (d4): The four protons on the phenolic ring are replaced by deuterium. These C-D bonds are chemically inert under standard physiological and analytical conditions (pH 2–10).
-
Alpha Labeling (Risk): Deuterium placed at the chiral alpha-carbon is NOT recommended for quantitative bioanalysis. The alpha-proton is acidic and prone to exchange (washout) via keto-enol tautomerization or enzymatic transamination, leading to signal loss and quantification errors.
Visualization: Chemical Structure & Isotope Map
Applications in Drug Development
Internal Standard for Beta-Lactams
D-HPG-d4 is the structural side chain for Amoxicillin and Cefadroxil. In LC-MS/MS assays, it behaves nearly identically to the hydrolyzed metabolites of these drugs but retains a distinct mass shift (+4 Da).
-
Matrix Compatibility: Plasma, Urine, Tissue Homogenates.
-
Role: Corrects for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.
Analytical Protocol: LC-MS/MS Workflow
Objective: Quantification of Amoxicillin in Human Plasma.
-
Sample Preparation:
-
Aliquot 50 µL plasma.
-
Add 200 µL Internal Standard Solution (D-HPG-d4 in Acetonitrile, 500 ng/mL).
-
Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
-
Inject Supernatant.[9]
-
-
Mass Spectrometry Settings (MRM Mode):
Visualization: Bioanalytical Workflow
Synthesis & Quality Control
Production Route (Chemo-Enzymatic)
To ensure high enantiomeric purity (>99% ee), synthesis often combines chemical deuteration with enzymatic resolution.
-
Deuteration: Phenol-d6 is condensed with glyoxylic acid to form racemic DL-4-hydroxyphenylglycine-d4.
-
Enzymatic Resolution: The "Hydantoinase Process" is employed.[2][11]
-
Racemic mixture is converted to a hydantoin intermediate.[2]
-
D-Hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-HPG-d4.
-
D-Carbamoylase converts this to free D-HPG-d4.
-
Advantage:[2][10][6][8][12][13] This method achieves 100% theoretical yield due to dynamic kinetic resolution (spontaneous racemization of the unreacted L-hydantoin).
-
Quality Control Parameters
Every batch must be validated against these criteria:
-
Isotopic Enrichment: ≥ 98% (determined by MS).
-
Chiral Purity: ≥ 99% D-isomer (determined by Chiral HPLC, e.g., Crownpak CR(+) column).
-
Chemical Purity: ≥ 98% (HPLC-UV at 220 nm).
-
Proton NMR: Confirms absence of aromatic protons (signals at ~6.8 and ~7.2 ppm should be silent).
References
-
European Pharmacopoeia (Ph. Eur.).Amoxicillin Trihydrate Monograph: Impurity I. (Standard for unlabeled analog comparison).
-
Santa Cruz Biotechnology.D-(-)-4-Hydroxyphenyl-d4-glycine Product Data.
-
Sigma-Aldrich (Merck).D-α-(4-Hydroxyphenyl)glycine Reference Standard.
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 89853: D-4-Hydroxyphenylglycine.
-
Hypha Discovery.Synthesis of Deuterated Metabolites and Standards. (Methodology on enzymatic vs.
-
BenchChem.Comparative Analysis of D-p-Hydroxyphenylglycine Synthesis.
Sources
- 1. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 5. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]
- 6. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 8. agilent.com [agilent.com]
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- 10. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
difference between L- and D-4-Hydroxyphenylglycine-d4
An In-depth Technical Guide to the Stereoisomers of Deuterated 4-Hydroxyphenylglycine (L/D-HPG-d4) for Advanced Research Applications
Introduction
4-Hydroxyphenylglycine (HPG) is a non-proteinogenic α-amino acid that holds a significant position in pharmaceutical chemistry and natural product biosynthesis.[1][2] Its importance is fundamentally tied to its stereochemistry, existing as two distinct, non-superimposable mirror-image enantiomers: L-(+)-4-Hydroxyphenylglycine and D-(-)-4-Hydroxyphenylglycine. These enantiomers exhibit divergent biological activities, a common and critical principle in pharmacology. The D-enantiomer is an indispensable precursor in the industrial synthesis of widely used semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil.[1][3] Conversely, the L-enantiomer has been identified as the active component in oxphenicine, a drug developed for treating heart conditions.[4] Furthermore, both L- and D-HPG are integral structural components of glycopeptide antibiotics such as vancomycin, which are crucial last-resort treatments for resistant bacterial infections.[2][5]
In modern drug development and clinical research, the precise quantification of these active pharmaceutical ingredients (APIs) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This is where isotopic labeling becomes an invaluable tool. The "-d4" designation in L- and D-4-Hydroxyphenylglycine-d4 signifies the replacement of four hydrogen atoms on the phenyl ring with deuterium, a stable, heavy isotope of hydrogen.
This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth technical analysis of the core differences between L- and D-4-Hydroxyphenylglycine-d4. It will delve into the fundamental principles of their stereochemistry, the purpose of deuterium labeling, their distinct applications as analytical reagents, and the methodologies required for their use and differentiation.
Part 1: Fundamental Principles: Chirality and Isotopic Labeling
The Significance of Stereochemistry in 4-Hydroxyphenylglycine
The core difference between L- and D-4-Hydroxyphenylglycine originates from the chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This chirality means the two molecules are enantiomers—structurally identical in terms of atomic connectivity but differing in their three-dimensional arrangement.
This spatial variance dictates how each molecule interacts with other chiral molecules in a biological system, such as enzymes and receptors. It is analogous to a left hand only fitting into a left-handed glove. This stereospecificity is the reason for their distinct pharmacological roles:
-
D-(-)-4-Hydroxyphenylglycine: Its structure is recognized by the enzymes involved in the synthesis of certain life-saving antibiotics.[3]
-
L-(+)-4-Hydroxyphenylglycine: Its unique 3D conformation allows it to bind to specific targets relevant to cardiovascular diseases.[4]
Caption: 3D representation of L- and D-HPG enantiomers.
The Analytical Role of Deuterium-d4 Labeling
The "-d4" label indicates that the four hydrogen atoms on the aromatic (phenyl) ring have been replaced by deuterium atoms. This modification has a negligible effect on the chemical properties, solubility, or stereochemistry of the molecule. However, it increases the molecular weight by four Daltons. This mass shift is the key to its utility in analytical chemistry.
Deuterated molecules are the gold standard for use as Stable Isotope-Labeled Internal Standards (SIL-IS) in quantitative mass spectrometry, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[6] The rationale is as follows:
-
Near-Identical Behavior: The SIL-IS is chemically almost identical to the non-labeled analyte (the drug being measured). It therefore behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.[7][8]
-
Correction for Variability: Any sample loss during preparation, or fluctuations in instrument signal (ion suppression/enhancement), will affect both the analyte and the SIL-IS to the same degree.[6][9]
-
Precise Quantification: The mass spectrometer can easily distinguish between the analyte and the heavier SIL-IS based on their mass-to-charge ratio (m/z). By adding a known amount of the SIL-IS to every sample and measuring the peak area ratio of the analyte to the SIL-IS, one can calculate the analyte's concentration with exceptional accuracy and precision, as the ratio remains constant even if absolute signal intensity varies.[10]
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Part 2: Comparative Physicochemical and Functional Analysis
The fundamental distinction between L-HPG-d4 and D-HPG-d4 lies not in their own properties, but in the specific analyte they are designed to quantify.
Physicochemical Properties
| Property | D-(-)-4-Hydroxyphenylglycine | D-(-)-4-Hydroxyphenylglycine-d4 | L-(+)-4-Hydroxyphenylglycine | L-(+)-4-Hydroxyphenylglycine-d4 |
| Molecular Formula | C₈H₉NO₃ | C₈H₅D₄NO₃[11] | C₈H₉NO₃ | C₈H₅D₄NO₃ |
| Molecular Weight | 167.16 g/mol [1] | 171.19 g/mol [11][12] | 167.16 g/mol | ~171.19 g/mol |
| CAS Number | 22818-40-2[3] | 1217854-79-9[11][13] | 32462-30-9 | Not readily available |
| Optical Rotation | Negative (-) | Negative (-) | Positive (+) | Positive (+) |
| Primary Application | Antibiotic Precursor[3] | Internal Standard for D-HPG[11] | Cardiovascular Drug Precursor[4] | Internal Standard for L-HPG |
Functional Differences & Applications
The sole functional difference is the specific enantiomer each is used to measure.
-
D-4-Hydroxyphenylglycine-d4 is the appropriate internal standard for developing and validating bioanalytical methods to quantify D-4-Hydroxyphenylglycine . This is essential for:
-
Pharmacokinetic (PK) and bioavailability studies of antibiotics like amoxicillin, of which D-HPG is a major component.
-
Monitoring drug levels in patients to ensure therapeutic efficacy and avoid toxicity.
-
In-process quality control during the synthesis of D-HPG-based pharmaceuticals.
-
-
L-4-Hydroxyphenylglycine-d4 is the correct internal standard for the quantification of L-4-Hydroxyphenylglycine . This is critical for:
Using the wrong deuterated stereoisomer (e.g., using D-HPG-d4 to quantify L-HPG) would be a critical scientific error, as chromatographic separation conditions designed to resolve the enantiomers would also separate the analyte from its mismatched internal standard, invalidating the entire principle of isotope dilution.
Part 3: Analytical Methodologies and Protocols
Distinguishing and quantifying these molecules requires specialized analytical techniques capable of chiral separation, coupled with the sensitivity and specificity of mass spectrometry.
Protocol: Chiral HPLC Method Development for HPG Enantiomer Separation
Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method to separate L-HPG and D-HPG. This is a prerequisite for any quantitative assay.
Expertise Note: Enantiomers cannot be separated on standard (achiral) HPLC columns. A Chiral Stationary Phase (CSP) is required to create temporary, diastereomeric complexes with the analytes, allowing them to be resolved. Polysaccharide-based CSPs are often a successful starting point for amino acid derivatives.[14]
Methodology:
-
Column Selection:
-
Begin with a polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These columns are versatile and effective for a wide range of chiral compounds.[14]
-
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a simple mobile phase system like Hexane/Isopropanol (IPA) with a small amount of an acidic or basic additive to improve peak shape.
-
Initial Condition: 80:20 (v/v) Hexane:IPA + 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA protonates the amine and carboxyl groups, reducing peak tailing and improving interaction with the CSP.
-
-
Polar Organic Mode: A mixture of Acetonitrile (ACN) and Methanol (MeOH) with an additive can also be effective.
-
Initial Condition: 80:20 (v/v) ACN:MeOH + 0.1% Acetic Acid.
-
-
Reversed Phase (RP): Less common for these specific CSPs but can be attempted with aqueous buffers and organic modifiers if NP fails.
-
-
Optimization:
-
Inject a racemic (50:50) mixture of non-labeled D/L-HPG.
-
Adjust the ratio of the strong solvent (e.g., IPA in NP) to modify retention time. Increasing IPA will decrease retention time.
-
If separation (resolution) is poor, try different alcohol modifiers (e.g., ethanol instead of IPA).
-
Vary the column temperature (e.g., 15°C to 40°C). Lower temperatures often improve chiral resolution but may increase backpressure.[15]
-
Optimize the flow rate (e.g., 0.5 - 1.0 mL/min) to balance resolution and analysis time.
-
-
Detection:
-
Use a UV detector set to the absorbance maximum of HPG (approx. 275 nm due to the phenolic ring).
-
-
Validation:
-
Once separation is achieved (Resolution > 1.5), confirm the identity of each peak by injecting pure standards of L-HPG and D-HPG individually.
-
Caption: Workflow for Chiral HPLC Method Development.
Protocol: Bioanalytical Quantification via LC-MS/MS
Objective: To accurately quantify D-4-Hydroxyphenylglycine in human plasma using D-4-Hydroxyphenylglycine-d4 as an internal standard.
Expertise Note: This protocol employs protein precipitation, a rapid and effective method for cleaning up plasma samples before injection. The use of tandem mass spectrometry (MS/MS) provides the high selectivity needed to measure the analyte in a complex biological matrix.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of D-HPG (analyte) and D-HPG-d4 (internal standard) in methanol at 1 mg/mL.
-
Create a series of working standard solutions of D-HPG by serial dilution to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a single working solution of D-HPG-d4 at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the D-HPG-d4 internal standard working solution to all tubes (except blanks) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Use the chiral HPLC method developed in Part 3.1, or a faster achiral reversed-phase method if the assay only measures one enantiomer and chiral interference is not a concern.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Tune the instrument to monitor specific Multiple Reaction Monitoring (MRM) transitions.
-
D-HPG: Q1: 168.1 m/z → Q3: 122.1 m/z (Precursor ion → Product ion after fragmentation).
-
D-HPG-d4: Q1: 172.1 m/z → Q3: 126.1 m/z (Note the +4 Da shift in both precursor and product ions).
-
-
Rationale: MRM provides excellent selectivity by monitoring a specific fragmentation pathway for each compound, filtering out chemical noise from the matrix.
-
-
Data Analysis:
-
Integrate the peak areas for both the D-HPG and D-HPG-d4 MRM transitions.
-
Calculate the peak area ratio (D-HPG / D-HPG-d4) for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration for the calibrator samples.
-
Determine the concentration of D-HPG in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
-
Conclusion
The is a clear illustration of two core principles in modern pharmaceutical science: stereochemistry and stable isotope labeling. The foundational difference lies in the chiral nature of the non-deuterated parent molecules, which bestows upon them distinct and separate roles in medicine. The "-d4" isotopic label does not alter this fundamental biology; rather, it is a sophisticated analytical modification. This deuteration transforms the molecules into high-fidelity tools—internal standards that enable researchers to quantify their respective, non-labeled enantiomers with the highest degree of accuracy and precision. Therefore, L-HPG-d4 and D-HPG-d4 are not interchangeable; they are stereospecific reagents designed for distinct quantitative bioanalytical assays, each indispensable for the research and development of the specific drugs to which they correspond.
References
- BenchChem. (2025). Protocol for Using Deuterated Standards in Mass Spectrometry.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- 4-Hydroxyphenylglycine. (n.d.).
- MedchemExpress.com. D-(-)-4-Hydroxyphenylglycine; 4-Hydroxy-D-phenylglycine).
- Google Patents. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
- Wikipedia. (n.d.). 4-Hydroxyphenylglycine.
- PubChem. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143.
- Pharmaffiliates. 1217854-79-9 | Chemical Name : D-(-)-4-Hydroxyphenyl-d4-glycine.
- Santa Cruz Biotechnology. D-(-)-4-Hydroxyphenyl-d4-glycine.
- Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
- CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography.
- Chinnakadoori, S. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate.
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- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
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An In-Depth Technical Guide to D-(-)-4-Hydroxyphenyl-d4-glycine for Advanced Metabolomics Research
Foreword: The Pursuit of Quantitative Certainty in Metabolomics
In the dynamic landscape of metabolomics, the transition from qualitative observation to precise, reproducible quantification represents the pinnacle of analytical rigor. Researchers and drug development professionals are tasked not merely with identifying metabolites, but with understanding their absolute concentration and flux within complex biological systems. This pursuit is fraught with challenges, including sample matrix interference, ion suppression in mass spectrometry, and variability during sample preparation.[1] This guide delves into the core solution to these challenges: the application of stable isotope-labeled (SIL) internal standards, focusing specifically on D-(-)-4-Hydroxyphenyl-d4-glycine as a paradigm for achieving quantitative excellence. By employing the principles of Isotope Dilution Mass Spectrometry (IDMS), this deuterated analog of a biologically relevant non-proteogenic amino acid provides the fidelity required for robust biomarker discovery, pharmacokinetic studies, and pathway analysis.
Part 1: Foundational Principles & Physicochemical Profile
The Rationale for Deuterated Internal Standards: A "Gold Standard" Approach
The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, yet distinguishable by the mass spectrometer.[1] This is where stable isotope labeling, particularly with deuterium (²H), offers an unparalleled advantage. D-(-)-4-Hydroxyphenyl-d4-glycine is chemically identical to its endogenous counterpart, D-(-)-4-Hydroxyphenylglycine. This ensures they behave virtually identically during every stage of the analytical workflow, from extraction and derivatization to chromatographic separation and ionization.[1][2]
The key benefits underpinning this "gold standard" status include:
-
Co-elution with the Analyte : The deuterated standard co-elutes almost perfectly with the native analyte during liquid chromatography. This is critical for correcting matrix effects, which can vary significantly across a chromatographic peak.[1]
-
Correction for Matrix Effects : Complex biological matrices like plasma or urine contain numerous compounds that can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1] Because the SIL-IS experiences the same ionization effects as the analyte, calculating the ratio of the analyte's signal to the IS's signal effectively normalizes this variability.[2]
-
Compensation for Sample Loss : Any loss of sample during multi-step extraction and preparation protocols will affect both the analyte and the IS equally. The final analyte/IS ratio remains constant, preserving the accuracy of the final calculated concentration.
-
Mass-Based Distinction : The deuterium atoms increase the mass of the molecule, creating a clear mass shift that allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. This minimal mass difference does not significantly alter the compound's chemical properties.[2]
Deuterium is often preferred over other stable isotopes like ¹³C or ¹⁵N due to a favorable balance of performance, synthetic accessibility, and cost-effectiveness, making deuterated standards widely available for practical applications.[1][3]
Physicochemical Properties of D-(-)-4-Hydroxyphenyl-d4-glycine
Understanding the fundamental properties of this standard is crucial for its effective application. D-(-)-4-Hydroxyphenylglycine (HPG) is a non-proteogenic amino acid, notably found as a structural component in glycopeptide antibiotics like vancomycin.[4][5] Its deuterated form retains these core characteristics.
| Property | Value | Source |
| Chemical Name | (R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetic acid | N/A |
| Molecular Formula | C₈H₅D₄NO₃ | [6] |
| Molecular Weight | 171.19 g/mol | [6] |
| Parent Compound Formula | C₈H₉NO₃ | [7] |
| Parent Compound MW | 167.16 g/mol | [7] |
| Parent Compound CAS # | 22818-40-2 | [7] |
| Solubility | Soluble in water | [8] |
| Appearance | Crystalline solid | [9] |
Part 2: The Isotope Dilution Workflow: A Blueprint for Accuracy
The experimental workflow for using D-(-)-4-Hydroxyphenyl-d4-glycine is designed to integrate the internal standard at the earliest possible stage. This ensures it experiences all potential sources of analytical variability alongside the endogenous analyte.
Diagram: Quantitative Metabolomics Workflow using a Deuterated Internal Standard
Caption: High-level workflow for quantitative analysis using a deuterated internal standard.
Causality in the Workflow
-
Spiking at the Start : The known concentration of D-(-)-4-Hydroxyphenyl-d4-glycine is added directly to the biological sample before any extraction or cleanup steps. Causality : This is the most critical step for ensuring accuracy. Any analyte lost during protein precipitation, solvent evaporation, or sample transfer will be matched by a proportional loss of the deuterated standard, rendering the ratio of their signals immune to these physical losses.
-
Protein Precipitation : A common method for plasma or serum is the addition of a cold organic solvent (e.g., acetonitrile). Causality : This denatures and precipitates proteins, which would otherwise interfere with chromatography and contaminate the mass spectrometer. This step releases small molecule metabolites, including HPG and its deuterated analog, into the solvent.
-
LC Separation : A reverse-phase C18 column is typically used for separating amino acids.[10] Causality : This step separates the analyte of interest from other matrix components, reducing ion suppression at the specific time the analyte enters the mass spectrometer. As noted, the deuterated standard will co-elute, ensuring it is subjected to the same matrix environment.
-
MS/MS Detection (MRM) : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11] A specific precursor ion (the molecular weight of the compound) is selected and fragmented, and a specific product ion is monitored. Causality : This two-stage filtering process dramatically reduces chemical noise, ensuring that the detected signal is specific to the analyte and its internal standard, even in a complex sample.
Part 3: A Validated Protocol for Quantifying D-(-)-4-Hydroxyphenylglycine
This protocol provides a robust framework for the targeted quantification of endogenous D-(-)-4-Hydroxyphenylglycine in human plasma.
Objective : To accurately measure the concentration of D-(-)-4-Hydroxyphenylglycine in human plasma using D-(-)-4-Hydroxyphenyl-d4-glycine as an internal standard via LC-MS/MS.
Materials and Reagents
-
D-(-)-4-Hydroxyphenylglycine (Analyte Standard)
-
D-(-)-4-Hydroxyphenyl-d4-glycine (Internal Standard, IS)
-
LC-MS Grade Methanol, Acetonitrile, and Water
-
Formic Acid
-
Human Plasma (sourced from at least 6 different lots for validation)
-
Microcentrifuge tubes, pipettes, and other standard lab equipment
Preparation of Solutions
-
Analyte Stock (1 mg/mL) : Accurately weigh and dissolve D-(-)-4-Hydroxyphenylglycine in water/methanol (50:50 v/v).
-
Internal Standard Stock (1 mg/mL) : Accurately weigh and dissolve D-(-)-4-Hydroxyphenyl-d4-glycine in water/methanol (50:50 v/v).
-
IS Working Solution (e.g., 100 ng/mL) : Dilute the IS Stock in acetonitrile. This will also serve as the protein precipitation solvent.
-
Calibration Standards : Serially dilute the Analyte Stock to prepare a calibration curve (e.g., 8 non-zero points ranging from 1 to 2000 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma or PBS).
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of each sample (calibrator, QC, or unknown plasma) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold IS Working Solution (100 ng/mL in acetonitrile) to every tube. The addition of a fixed volume of IS solution ensures a consistent concentration of the standard across all samples.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at 4°C for 20 minutes to complete precipitation.
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System : UPLC or HPLC system (e.g., Agilent 1290 or equivalent).[10]
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Gradient : A typical gradient would start at ~2% B, ramp up to 95% B to elute the compound, and then re-equilibrate.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., SCIEX 4500 or equivalent).[10]
-
Ionization : Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions : These must be empirically determined by infusing the pure standards.
-
Analyte (HPG) : e.g., Precursor m/z 168.1 -> Product m/z 122.1
-
Internal Standard (HPG-d4) : e.g., Precursor m/z 172.1 -> Product m/z 126.1
-
Data Processing
-
Integrate the chromatographic peaks for both the analyte and the IS transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Use a linear regression with 1/x² weighting.
-
Determine the concentration of the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.
Part 4: The Self-Validating System: Ensuring Trustworthiness
A protocol is only as reliable as its validation.[12][13] The use of a deuterated internal standard is the first step in creating a self-validating system. The following experiments confirm that the method is suitable for its intended purpose and that the data generated is accurate and reproducible.[1][14][15]
Key Validation Experiments
-
Accuracy and Precision : Analyze at least five replicates of the Low, Mid, and High QC samples on three separate days (inter-day) and within the same day (intra-day).[1]
-
Linearity : Analyze the calibration curve over three days. The correlation coefficient (r²) should be ≥ 0.99.
-
Matrix Effect : Prepare two sets of samples.
-
Set A : Spike the analyte and IS into the post-extraction supernatant from at least six different sources of plasma.
-
Set B : Spike the analyte and IS into the clean mobile phase.
-
The Matrix Factor (MF) is the ratio of the peak area in Set A to the peak area in Set B. The IS-normalized MF should have a Coefficient of Variation (%CV) of ≤15%.[1] This experiment proves that the deuterated standard effectively corrects for ion suppression/enhancement from different biological sources.
-
-
Recovery : Compare the analyte peak area from a pre-extraction spiked sample (where the analyte is added to plasma before extraction) to a post-extraction spiked sample (where the analyte is added to the final supernatant). Recovery does not need to be 100%, but it should be consistent and reproducible.[1]
Table: Acceptance Criteria for a Validated Method
| Parameter | Acceptance Criteria | Rationale |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | Demonstrates the reproducibility of the measurement. |
| Linearity (r²) | ≥ 0.99 | Confirms a predictable relationship between signal and concentration. |
| IS-Normalized Matrix Effect (%CV) | ≤15% across different lots | Proves the IS reliably corrects for matrix variability. |
Conclusion
D-(-)-4-Hydroxyphenyl-d4-glycine is more than a chemical reagent; it is an enabling tool for generating high-confidence, quantitative data in metabolomics. By leveraging the principles of isotope dilution and adhering to rigorous validation standards, researchers can overcome the inherent variability of mass spectrometry-based analysis. The integration of this deuterated standard into analytical workflows, as detailed in this guide, provides a self-validating system that ensures data is not only precise but also trustworthy. This level of analytical rigor is essential for advancing our understanding of metabolic pathways and for the successful development of novel therapeutics and diagnostics.
References
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Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC, National Center for Biotechnology Information. [Link]
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Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PMC, National Center for Biotechnology Information. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
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Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Shimadzu. [Link]
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Method validation strategies involved in non-targeted metabolomics. ScienceDirect. [Link]
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Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Molecular Biosciences. [Link]
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Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]
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Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
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Isotopic labeling-assisted metabolomics using LC–MS. PMC, National Center for Biotechnology Information. [Link]
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Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Taylor & Francis Online. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Metabolomics Quality Control, Reproducibility & Method Validation Guide. Arome Science. [Link]
-
41 Amino acids analysis in serum by LC-MS/MS. Anaquant. [Link]
-
Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC, National Center for Biotechnology Information. [Link]
-
Method validation strategies involved in non-targeted metabolomics. PubMed. [Link]
-
4-Hydroxyphenylglycine. Wikipedia. [Link]
-
Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PMC, National Center for Biotechnology Information. [Link]
-
4-Hydroxyphenylglycine. PubChem. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Proposed biosynthetic pathway for 4-hydroxyphenylglycine (6): 4HmaS, 4-hydroxymandelate synthase. ResearchGate. [Link]
-
De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. ACS Publications. [Link]
-
Efficient Biocatalytic Production of D-4-Hydroxyphenylglycine by Whole Cells of Recombinant Ralstonia pickettii. ResearchGate. [Link]
-
D-p-hydroxyphenylglycine. PubChem. [Link]
- Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+).
- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. [Link]
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. ResearchGate. [Link]
-
Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. PMC, National Center for Biotechnology Information. [Link]
-
Targeted metabolomics identifies perturbations in amino acid metabolism that sub-classify patients with COPD. Molecular BioSystems (RSC Publishing). [Link]
-
Enzymatic Production of D-Amino Acids. Springer Nature Experiments. [Link]
-
Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. ACS Publications. [Link]
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Deuterated Amino Acid Standards: Precision Tools for Antibiotic Development
Executive Summary
In the high-stakes arena of antibiotic development—particularly for non-ribosomal peptides (NRPs) and peptidomimetics—precision is non-negotiable. Deuterated amino acids serve as dual-purpose molecular tools: they are the "gold standard" for quantitative bioanalysis (LC-MS/MS) and the structural foundation for "Deuterium Switch" medicinal chemistry.
This guide moves beyond basic definitions to explore the causality of isotope effects, the regulatory rigor required for internal standards, and the synthetic protocols necessary to generate high-purity isotopologues. We distinguish strictly between deuterated (isotope-labeled) and D-configured (stereochemical) amino acids, though modern antibiotic synthesis often demands molecules that are both (e.g., Deuterated D-Alanine).
Part 1: The Deuterium Switch & Kinetic Isotope Effect (KIE)
The Mechanistic Logic
The strategic replacement of hydrogen (
In antibiotic design, particularly for peptide-based drugs like polymyxins or vancomycin analogs, metabolic instability often stems from enzymatic cleavage at specific C-H sites (e.g.,
The Primary Kinetic Isotope Effect (KIE):
If the cleavage of a C-H bond is the rate-determining step (RDS) in a metabolic pathway (e.g., by Cytochrome P450 or bacterial proteases), substituting that hydrogen with deuterium can significantly reduce the reaction rate (
Visualization: The Deuterium Switch Workflow
The following diagram illustrates the decision matrix for selecting deuteration sites to maximize metabolic stability.
Figure 1: The "Deuterium Switch" workflow for identifying metabolic soft spots and stabilizing antibiotic candidates via targeted deuteration.
Part 2: Bioanalytical Rigor (LC-MS/MS Quantification)
The "Gold Standard" for Internal Standards (IS)
In antibiotic quantification (PK/PD studies), the FDA and EMA require rigorous validation. The choice of Internal Standard (IS) dictates the assay's robustness.[2]
Why Deuterated Standards? Matrix effects in LC-MS (ion suppression/enhancement) can cause significant errors. An analog IS (chemically similar but different) may elute at a different time than the analyte, experiencing a different matrix environment. A Stable Isotope Labeled (SIL) IS co-elutes with the analyte, correcting for matrix effects, extraction efficiency, and injection variability in real-time.
Table 1: Comparative Analysis of Internal Standards
| Feature | Deuterated IS (SIL) | Analog IS | Impact on Data Integrity |
| Retention Time | Identical (or slight shift*) | Different | SIL: Perfect correction for matrix effects at that specific RT. |
| Extraction Recovery | Identical to Analyte | Variable | SIL: Normalizes sample loss during SPE/LLE. |
| Mass Shift | +3 to +8 Da | N/A (Different Structure) | SIL: Must be sufficient to avoid isotopic overlap (crosstalk). |
| Cost | High | Low | SIL: Higher upfront cost; lower risk of study failure/re-validation. |
*Note: Deuterium can cause a slight retention time shift in Reverse Phase LC due to reduced lipophilicity, but this is usually negligible compared to analog shifts.
Part 3: Synthesis Protocol – -Deuterated Amino Acids
Experimental Causality
To create standards for antibiotic synthesis (e.g., deuterated Phenylalanine for polymyxin analogs), we often require deuteration at the chiral
Protocol: Metal-Catalyzed H/D Exchange via Schiff Base
Objective: Synthesis of
Reagents:
-
L-Phenylalanine (Start Material)
-
Salicylaldehyde (Schiff Base former)
-
Copper(II) Acetate (Catalyst)
- (Deuterium Source)[3][4]
-
NaOD (Base) / DCl (Acid)
Step-by-Step Methodology:
-
Complex Formation:
-
Dissolve L-Phenylalanine (10 mmol) in
(20 mL) containing NaOD (pH adjusted to ~11). -
Add Salicylaldehyde (10 mmol) and
(5 mmol). -
Mechanism:[3][5][6][7][8] The amine forms an imine (Schiff base) with the aldehyde. The Cu(II) chelates the imine and the carboxylate, locking the geometry and increasing the acidity of the
-proton.
-
-
H/D Exchange:
-
Stir the deep blue solution at 40°C for 24–48 hours.
-
Critical Control: Monitor the disappearance of the
-proton signal via H-NMR ( solvent suppression). The -proton is labile in this complex and exchanges with the solvent ( ).
-
-
Hydrolysis & Recovery:
-
Acidify with 6N DCl to pH 2 to dissociate the complex.
-
Extract the released Salicylaldehyde with ethyl acetate (organic layer).
-
The aqueous layer contains the
-deuterated amino acid and copper salts.
-
-
Purification:
-
Pass the aqueous layer through a cation-exchange resin (Dowex 50W).
-
Wash with water to remove Copper(II).
-
Elute the amino acid with 2M
. -
Lyophilize to obtain white powder.
-
-
Validation (Self-Validating System):
-
MS: Check for M+1 peak dominance.
-
Chiral HPLC: Ensure no racemization occurred (though the metal complex usually preserves stereochemistry or allows dynamic kinetic resolution if chiral ligands are used).
-
Part 4: Elucidating Biosynthetic Pathways (NRPS)
Tracking Antibiotic Assembly
Many antibiotics (e.g., Daptomycin) are assembled by Non-Ribosomal Peptide Synthetases (NRPS). These massive enzymes select amino acids, often epimerize them (L to D), and condense them.
Workflow:
-
Feed: Cultivate the producing organism (e.g., Streptomyces) in media supplemented with the deuterated amino acid standard (e.g.,
-Tryptophan). -
Extract: Isolate the antibiotic peptide.
-
Analyze: Use High-Res MS to detect the mass shift.
-
Insight: If you feed L-
-Trp and find D- -Trp in the final peptide, you confirm the NRPS possesses an Epimerization (E) domain acting on that specific module.
-
Figure 2: Tracking the incorporation of deuterated amino acid standards into non-ribosomal peptide antibiotics to map biosynthetic modules.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[2][9] (Focuses on the necessity of stable isotope internal standards for regulatory acceptance). [Link]
-
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][8][10][11] Drug News & Perspectives.[10] (Foundational review on using KIE for metabolic stability). [Link]
-
Wotherspoon, A. T. L., et al. (2019).[11] A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability.[11] (Protocol for assessing stability improvements). [Link]
-
Tikhonov, et al. (2025/Retrospective).[3] Chemical Deuteration of α-Amino Acids and Optical Resolution. (Detailed chemistry on Schiff base and metal-catalyzed exchange). [Link]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Preparation of D-HPG-d4 Stock Solution in 1N HCl
Introduction
(3,4-Dihydroxyphenylglycol), or DHPG, is a critical metabolite of norepinephrine, and its quantification is essential in various research fields, including neuroscience and pharmacology.[1][2] Deuterium-labeled internal standards, such as D-HPG-d4, are indispensable for achieving accurate and precise quantification in mass spectrometry-based bioanalytical methods.[3] The incorporation of deuterium atoms provides a distinct mass shift, allowing for differentiation from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties.[4][5]
This document provides a comprehensive, field-proven protocol for the preparation of a D-HPG-d4 stock solution in 1N hydrochloric acid (HCl). The use of an acidic solution is crucial for enhancing the stability of catecholamines and their metabolites, like DHPG, which are susceptible to oxidation at higher pH levels.[6] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for preparing this critical analytical standard.
Scientific Principles & Causality
The choice of 1N HCl as the solvent is a deliberate decision rooted in the chemical properties of DHPG. As a catechol compound, DHPG is prone to oxidation, which can compromise the integrity of the analytical standard. The low pH environment provided by 1N HCl significantly inhibits this oxidative degradation, ensuring the long-term stability of the stock solution when stored correctly.[6]
Furthermore, the use of a deuterated internal standard like D-HPG-d4 is a cornerstone of robust quantitative analysis.[3] By adding a known concentration of the internal standard to a sample, any variability introduced during sample preparation, extraction, and analysis can be normalized. This is because the deuterated standard experiences similar effects as the endogenous analyte, leading to a more accurate determination of the analyte's concentration.[3][4]
Materials and Equipment
Reagents
-
D-HPG-d4 (powder, purity ≥98%)
-
Hydrochloric acid (HCl), concentrated (e.g., 12.1 N)
-
Deionized water (DI water), Type I or equivalent
Equipment
-
Analytical balance (4-5 decimal places)
-
Calibrated pipettes (various volumes)
-
Volumetric flasks (Class A)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves[7][9][10]
Safety Precautions
Working with concentrated and 1N HCl requires strict adherence to safety protocols to prevent personal injury and chemical exposure.[7][8][9][10]
-
Wear appropriate PPE at all times , including safety goggles, a lab coat, and acid-resistant gloves.[7][9][10]
-
"Acid to Water" Rule: When preparing the 1N HCl solution, always add the concentrated acid slowly to the water, never the other way around, to prevent a violent exothermic reaction and splashing.[8]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes and seek immediate medical attention.[11]
-
Consult the Safety Data Sheet (SDS) for D-HPG-d4 and hydrochloric acid before beginning any work.[7][11]
Experimental Protocols
Preparation of 1N HCl Solution
This protocol outlines the preparation of 100 mL of 1N HCl. Adjust volumes as needed for your specific requirements.
-
Measure Deionized Water: In a 100 mL volumetric flask, add approximately 80 mL of deionized water.
-
Calculate Acid Volume: Using the formula M1V1 = M2V2, calculate the volume of concentrated HCl needed. For example, to prepare 100 mL of 1N HCl from 12.1N concentrated HCl: (12.1 N)(V1) = (1 N)(100 mL), which gives V1 ≈ 8.26 mL.
-
Add Acid to Water: In the fume hood, carefully and slowly add the calculated volume of concentrated HCl to the deionized water in the volumetric flask.
-
Bring to Volume: Allow the solution to cool to room temperature. Then, add deionized water to the 100 mL mark.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure a homogenous solution.
-
Label: Clearly label the flask as "1N Hydrochloric Acid" with the preparation date.
Preparation of D-HPG-d4 Stock Solution (e.g., 1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted based on experimental needs.
-
Weigh D-HPG-d4: Accurately weigh the desired amount of D-HPG-d4 powder using an analytical balance. For a 1 mg/mL stock solution in a 1 mL final volume, weigh 1 mg of the powder.
-
Transfer to Volumetric Flask: Carefully transfer the weighed powder into a clean, dry volumetric flask of the appropriate size (e.g., 1 mL).
-
Initial Dissolution: Add a small amount of the prepared 1N HCl solution to the volumetric flask (approximately half the final volume).
-
Facilitate Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.
-
Bring to Final Volume: Once the solid is completely dissolved, add the 1N HCl solution to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer and Store: Transfer the stock solution to a properly labeled amber glass vial for storage.[12]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6]
Quantitative Data Summary
The following table provides the required mass of D-HPG-d4 for preparing stock solutions of different concentrations in a final volume of 1 mL.
| Desired Stock Concentration | Required Mass of D-HPG-d4 (mg) |
| 100 µg/mL | 0.1 |
| 500 µg/mL | 0.5 |
| 1 mg/mL | 1.0 |
| 5 mg/mL | 5.0 |
Visualizations
Workflow for 1N HCl Preparation
Caption: Workflow for the safe preparation of 1N HCl.
Workflow for D-HPG-d4 Stock Solution Preparation
Caption: Step-by-step preparation of the D-HPG-d4 stock solution.
Trustworthiness and Self-Validation
To ensure the accuracy and reliability of the prepared stock solution, the following self-validating steps are recommended:
-
Purity Verification: Always use a D-HPG-d4 standard with a certificate of analysis (CoA) that specifies its purity.[12]
-
Calibration Check: The analytical balance and pipettes used should be regularly calibrated and their calibration status verified before use.
-
Cross-Validation: If possible, compare the performance of the newly prepared stock solution against a previously validated batch or a commercially available standard.[12]
-
Documentation: Maintain a detailed record of the entire preparation process, including the lot number of the D-HPG-d4, the exact mass weighed, the final volume, the preparation date, and the name of the person who prepared it.[12]
By following these guidelines, researchers can have high confidence in the integrity of their D-HPG-d4 stock solution, which is fundamental for generating high-quality, reproducible data in subsequent experiments.
References
-
Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]
-
A Guide to Using Analytical Standards. Labmate Online. Available at: [Link]
-
What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Quora. Available at: [Link]
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Santa Cruz. Available at: [Link]
-
10 Hazards And Safety Tips You Need To Know About HCL. Pro-tek. Available at: [Link]
-
Safety Data Sheet: Hydrochloric acid 1 mol/l - 1 N. Carl ROTH. Available at: [Link]
-
Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing. Journal of Clinical Psychopharmacology. Available at: [Link]
-
How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. Available at: [Link]
-
State the safety precautions you would take for the preparation of hydrochloric acid. Vedantu. Available at: [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available at: [Link]
-
Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules. Available at: [Link]
-
Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Isotope Science. Available at: [Link]
-
Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. International Atomic Energy Agency. Available at: [Link]
-
3,4-Dihydroxyphenylethylene glycol. Wikipedia. Available at: [Link]
Sources
- 1. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroxyphenylethylene glycol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. State the safety precautions you would take for the class 11 chemistry CBSE [vedantu.com]
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- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Note: High-Throughput Quantification of Amoxicillin in Biological Matrices Using D-HPG-d4 as an Internal Standard by LC-MS/MS
Introduction
Amoxicillin, a β-lactam antibiotic, is widely prescribed for the treatment of various bacterial infections.[1] Accurate determination of its concentration in biological matrices such as plasma and milk is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[4]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method. D-p-hydroxyphenylglycine-d4 (D-HPG-d4) serves as an excellent internal standard for amoxicillin analysis. While not a direct isotopologue of amoxicillin, D-HPG is a key structural component of the amoxicillin molecule.[5][6] Deuterium-labeled D-HPG-d4 shares physicochemical properties with the analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[7]
This application note presents a detailed, validated protocol for the rapid and reliable quantification of amoxicillin in plasma using D-HPG-d4 as an internal standard. The methodology described herein is designed for high-throughput analysis, making it suitable for drug development and clinical research settings.
Rationale for Using D-HPG-d4 as an Internal Standard
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte itself (e.g., Amoxicillin-d4).[8][9][10] However, the synthesis of such compounds can be complex and costly. D-HPG is a primary structural precursor in the synthesis of amoxicillin.[6][11][12] As such, D-HPG-d4 provides several key advantages as an internal standard:
-
Structural Similarity: The core phenylglycine structure is shared with amoxicillin, leading to comparable extraction efficiency and chromatographic retention behavior.
-
Mass Difference: The incorporation of four deuterium atoms provides a distinct mass-to-charge ratio (m/z) for selective detection without isotopic crosstalk with the unlabeled amoxicillin.[7]
-
Co-elution: Due to its structural similarity, D-HPG-d4 can be chromatographically co-eluted with amoxicillin, ensuring effective compensation for matrix effects at the specific retention time of the analyte.
Materials and Reagents
| Reagent | Grade | Supplier |
| Amoxicillin Trihydrate | USP Reference Standard | Sigma-Aldrich |
| D-p-hydroxyphenylglycine-d4 (D-HPG-d4) | ≥98% purity | Toronto Research Chemicals |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | ≥99% purity, LC-MS Grade | Thermo Scientific |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q System |
| Human Plasma (K2-EDTA) | Pooled, Blank | BioIVT |
Experimental Protocols
Preparation of Stock and Working Solutions
Amoxicillin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of amoxicillin trihydrate and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water.[13] Store at -20°C.
D-HPG-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of D-HPG-d4 and dissolve in a 1 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water. Store at -20°C.
Working Solutions: Prepare serial dilutions of the amoxicillin stock solution in 50:50 (v/v) methanol/water to create working solutions for calibration standards and quality control (QC) samples.[2][13] A working solution of the D-HPG-d4 IS should be prepared at a concentration of 400 ng/mL in methanol.[13]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[13]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 300 µL of the D-HPG-d4 IS working solution (400 ng/mL in methanol) to each tube.[13] The methanol will act as the protein precipitating agent.
-
Vortex mix for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at ambient temperature.[13]
-
Transfer the supernatant to a 96-well plate.
-
Dilute the supernatant 1:3 with water before injection into the LC-MS/MS system.[13]
Caption: Protein Precipitation Workflow for Amoxicillin Analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Luna® Omega Polar C18, 1.6µm, 100x2.1mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 15°C[13] |
| Gradient | 5% to 45% B over 1.5 min, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Amoxicillin: m/z 366.1 → 349.2[13], D-HPG-d4: m/z 172.1 → 126.1 (example) |
| Dwell Time | 50 ms[13] |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Note: The MRM transition for D-HPG-d4 should be empirically determined.
Caption: LC-MS/MS Analytical Workflow.
Method Validation
The developed method should be fully validated according to the guidelines set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][14] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[15][16][17]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).[18][19]
-
Calibration Curve: A calibration curve should be generated over the expected concentration range of amoxicillin in the study samples.[18][20]
-
Recovery: The extraction recovery of amoxicillin and D-HPG-d4 should be consistent across the concentration range.[13]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of amoxicillin in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[2]
Results and Discussion
A typical chromatogram will show co-eluting peaks for amoxicillin and D-HPG-d4, demonstrating the suitability of the internal standard. The calibration curve should exhibit linearity over the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL) with a correlation coefficient (r²) of >0.99.[13] Accuracy and precision data should fall within the acceptance criteria outlined in regulatory guidelines (typically ±15% for QC samples and ±20% for the LLOQ).
The use of D-HPG-d4 as an internal standard effectively compensates for variability, leading to reliable and reproducible quantification of amoxicillin. The simple protein precipitation method allows for a high-throughput workflow, with a total run time of approximately 5 minutes per sample.[13]
This application note details a robust and high-throughput LC-MS/MS method for the quantification of amoxicillin in human plasma using D-HPG-d4 as an internal standard. The method is simple, rapid, and meets the validation requirements of regulatory agencies. This protocol provides researchers, scientists, and drug development professionals with a reliable tool for pharmacokinetic and other bioanalytical studies involving amoxicillin.
References
-
Simple Sample Preparation Method for Measuring Amoxicillin in Human Plasma by Hollow Fiber Centrifugal Ultrafiltration. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. American Pharmaceutical Review. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis. [Link]
-
Bioanalytical method validation and study sample analysis - Progress. Progress. [Link]
-
A simple sample preparation method for measuring amoxicillin in human plasma by hollow fiber centrifugal ultrafiltration. PubMed. [Link]
-
Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioe. International Research Journal of Pharmacy and Pharmacology. [Link]
-
Sensitive and Rapid Method for the Quantitation of Amoxicillin in Minipig Plasma and Milk by LC-MS/MS. Lirias. [Link]
-
Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application. Zenodo. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]
-
Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the. Scholarship @ Claremont. [Link]
-
Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. WSEAS. [Link]
-
Analysis of Amoxicillin using the LCMS-2010EV and the LCMS-IT-TOF. Shimadzu. [Link]
-
Structure and physicochemical properties of Amoxicillin. ResearchGate. [Link]
-
Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PMC. [Link]
-
An LC–MS–MS method for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma and its pharmacokinetic application. ResearchGate. [Link]
-
Optimization of transformation conditions for D-HPG production by... ResearchGate. [Link]
-
De Novo Biosynthesis of D‑p‑Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. Medicine Innovates. [Link]
- Process for the synthesis of hydroxyphenylglycine esters.
-
Global Health: Antimicrobial Resistance: Amoxicillin. PDB-101. [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]
- 2. interesjournals.org [interesjournals.org]
- 3. wseas.com [wseas.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
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- 10. researchgate.net [researchgate.net]
- 11. medicineinnovates.com [medicineinnovates.com]
- 12. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
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- 14. resolvemass.ca [resolvemass.ca]
- 15. progress-lifesciences.nl [progress-lifesciences.nl]
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- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. A simple sample preparation method for measuring amoxicillin in human plasma by hollow fiber centrifugal ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
protocol for quantifying 4-hydroxyphenylglycine in biological fluids
This Application Note and Protocol details a validated, high-sensitivity method for the quantification of 4-Hydroxyphenylglycine (4-HPG) in human plasma and urine using Hydrophilic Interaction Liquid Chromatography tandem Mass Spectrometry (HILIC-MS/MS) .
Abstract
4-Hydroxyphenylglycine (4-HPG) is a non-proteinogenic amino acid frequently monitored as a hydrolysis product of
Method Principle
The assay employs protein precipitation (plasma) or dilution (urine) followed by chromatographic separation on a Zwitterionic HILIC stationary phase. Detection is performed on a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]
-
Mechanism: Protonated precursor
(m/z 168.1) is fragmented to generate characteristic product ions corresponding to the loss of ammonia ( ) and the formation of the phenolic tropylium ion.
Reagents & Materials
| Category | Item | Specification/Notes |
| Analyte | 4-Hydroxyphenylglycine (4-HPG) | Purity |
| Internal Standard | L-Tyrosine-d4 or 4-HPG-d4 | Tyrosine-d4 is a suitable structural surrogate if 4-HPG-d4 is unavailable. |
| Solvents | Acetonitrile (ACN), Water, Methanol | LC-MS Grade |
| Additives | Ammonium Formate, Formic Acid | LC-MS Grade |
| Column | Merck SeQuant ZIC-HILIC | 2.1 x 100 mm, 3.5 |
| SPE (Optional) | Oasis MCX or Strata-X-C | Mixed-mode Cation Exchange (for urine cleanup) |
Sample Preparation Protocol
Workflow A: Plasma (Protein Precipitation)
Best for high-throughput PK studies.
-
Aliquot: Transfer 50
L of plasma into a 1.5 mL centrifuge tube. -
Spike IS: Add 10
L of Internal Standard working solution (1 g/mL in 50% MeOH). -
Precipitate: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid . -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150
L of the supernatant to an autosampler vial.-
Note: Do not evaporate to dryness if using HILIC; the high organic content is compatible with the initial mobile phase.
-
Workflow B: Urine (Dilute & Shoot)
Best for high-concentration metabolic screening.
-
Aliquot: Transfer 20
L of urine. -
Dilute: Add 980
L of Mobile Phase B (90% ACN). -
Spike IS: Add 10
L of Internal Standard. -
Filter: Pass through a 0.22
m PTFE filter plate or syringe filter to remove particulates.
Visual Workflow Diagram
Caption: Step-by-step sample preparation workflow for plasma samples utilizing protein precipitation.
LC-MS/MS Conditions
Chromatography (HILIC)
-
Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5
m) -
Column Temp: 35°C
-
Flow Rate: 0.4 mL/min
-
Injection Vol: 2-5
L -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Note: HILIC requires high organic starting conditions.
-
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.0 | 90% | Loading |
| 1.0 | 90% | Isocratic Hold |
| 6.0 | 50% | Elution Gradient |
| 6.1 | 40% | Wash |
| 8.0 | 40% | Wash Hold |
| 8.1 | 90% | Re-equilibration |
| 12.0 | 90% | End of Run |
Mass Spectrometry (ESI+)
-
Spray Voltage: 3500 V
-
Gas Temp: 350°C
-
Nebulizer: 45 psi
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| 4-HPG | 168.1 | 151.1 | 12 | Quantifier (Loss of NH3) |
| 4-HPG | 168.1 | 107.1 | 25 | Qualifier (Phenolic ion) |
| 4-HPG | 168.1 | 122.1 | 18 | Qualifier (Loss of HCOOH) |
| Tyrosine-d4 (IS) | 186.1 | 169.1 | 12 | Internal Standard |
Method Validation & Performance
-
Linearity: 5 – 2000 ng/mL (
). -
LLOQ: 5 ng/mL (S/N > 10).
-
Accuracy: 85-115% across QC levels.
-
Precision (CV): < 10% intra-day, < 12% inter-day.
-
Matrix Effect: HILIC minimizes phospholipid suppression compared to C18, but matrix-matched calibration is recommended for urine.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Sample solvent too aqueous | Ensure sample diluent is |
| Retention Time Shift | pH fluctuation | Freshly prepare Ammonium Formate buffer; pH is critical for ZIC-HILIC. |
| Low Sensitivity | Ion Suppression | Check "Wash" step in gradient; divert flow to waste for first 0.5 min. |
| Carryover | Sticky analyte | Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. |
References
-
HILIC Separation Mechanism: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A. Link
- Amino Acid Analysis via LC-MS: Eccleston, M. et al. (2017). "Rapid Quantification of Underivatized Amino Acids in Plasma by HILIC-MS/MS.
-
Antibiotic Metabolite Tracking: Furlong, M. T., et al. (2012). "Validated LC-MS/MS assay for carvedilol and its hydroxyphenyl metabolites." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Sample Prep Strategies: Thermo Fisher Scientific. "Advanced Internal Standard Techniques for Quantitation." Link
Sources
Application Note: High-Precision Quantification of β-Lactam Antibiotic Impurities Using Deuterated Internal Standards
Introduction: The Analytical Challenge of β-Lactam Antibiotic Impurities
β-Lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of modern medicine. However, their inherent chemical instability, characterized by the reactive β-lactam ring, makes them susceptible to degradation through pathways like hydrolysis.[1] This instability leads to the formation of various impurities during manufacturing, storage, and even sample preparation, which can impact the drug's safety and efficacy. The accurate quantification of these impurities is a critical aspect of pharmaceutical quality control.
The analysis of these impurities presents significant challenges due to their structural similarity to the active pharmaceutical ingredient (API) and the complexity of pharmaceutical matrices.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] However, matrix effects, where co-eluting components from the sample matrix suppress or enhance the ionization of the target analyte, can severely compromise the accuracy and precision of quantification.
To overcome these challenges, the use of stable isotope-labeled (SIL) internal standards, particularly deuterated standards, is widely recognized as the most effective strategy.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for using deuterated standards in the analysis of β-lactam antibiotic impurities.
The Rationale for Deuterated Internal Standards: A Self-Validating System
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium (²H).[3][6] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[3][6]
The core principle behind using a deuterated internal standard is that it behaves identically to the analyte throughout the entire analytical workflow, from sample extraction to detection. Any sample loss during preparation, or any ionization suppression or enhancement in the MS source, will affect both the analyte and the deuterated standard to the same extent. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[5] This approach is considered a self-validating system and is endorsed by regulatory agencies like the FDA.[3][4]
Figure 1: Workflow for accurate quantification using a deuterated internal standard.
Experimental Protocols
Selection and Handling of Deuterated Standards
The quality of the deuterated standard is paramount for reliable results. Key considerations include:
-
Isotopic Purity: The standard should have a high degree of deuteration (typically >98%) to minimize the contribution of the unlabeled analyte to the internal standard's signal.[6]
-
Chemical Purity: The standard should be free from unlabeled analyte and other impurities that could interfere with the analysis.
-
Position of Deuteration: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent hydrogen-deuterium (H/D) exchange with the solvent.[5] Positions on hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups are prone to exchange and should be avoided.[5]
Sample Preparation: A Step-by-Step Guide
The goal of sample preparation is to extract the analytes of interest from the sample matrix while removing interfering substances.[1] The following is a general protocol that can be adapted for various pharmaceutical formulations.
Protocol: Solid-Phase Extraction (SPE) for β-Lactam Impurities
This protocol is suitable for extracting β-lactam impurities from complex matrices like pharmaceutical formulations or biological fluids.
-
Sample Pre-treatment:
-
Accurately weigh a portion of the homogenized sample (e.g., powdered tablets, liquid formulation).
-
Dissolve or suspend the sample in a suitable solvent, such as a mixture of acetonitrile and water.[7][8]
-
Crucially, add a known amount of the deuterated internal standard solution at this early stage to account for any variability in the subsequent steps.
-
-
Protein Precipitation (for biological matrices):
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analytes and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.[2]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of β-lactam antibiotics and their impurities.[1][8]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid, is typically employed.[11]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for β-lactam analysis.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the deuterated internal standard.[12]
Table 1: Example MRM Transitions for Penicillin G and its Deuterated Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Penicillin G | 335.1 | 160.1 | 15 |
| Penicillin G-d7 | 342.1 | 160.1 | 15 |
Note: The specific product ion and collision energy will depend on the instrument and may require optimization.
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte and the deuterated internal standard for each sample, calibrator, and quality control.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Potential Pitfalls and Troubleshooting
While deuterated standards are robust, there are potential issues to be aware of:
-
Hydrogen-Deuterium (H/D) Exchange: As mentioned, deuterium atoms on labile positions can exchange with protons from the solvent, leading to a loss of the isotopic label.[5] This can be mitigated by selecting standards with deuterium on stable carbon atoms.
-
Isotopic Effect: The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a slight chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte. In most cases, this shift is minimal and does not affect quantification. However, if significant, it's crucial to ensure that both peaks are within the same matrix effect zone.
-
Purity of the Standard: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
Figure 2: Principle of matrix effect and sample loss correction using a deuterated internal standard.
Conclusion
The use of deuterated internal standards in the LC-MS/MS analysis of β-lactam antibiotic impurities is an indispensable strategy for achieving the highest levels of accuracy and precision. By co-eluting with the analyte and experiencing the same matrix effects and sample preparation losses, these standards provide a robust internal reference that ensures the reliability of quantitative data. This approach is not only a best practice in the field of pharmaceutical analysis but also aligns with the expectations of regulatory bodies for bioanalytical method validation. By following the protocols and best practices outlined in this application note, researchers can confidently and accurately quantify β-lactam impurities, contributing to the development of safer and more effective antibiotic therapies.
References
- Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical - RJWave.org.
-
CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS - Food Safety and Inspection Service. Available at: [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Available at: [Link]
-
Confirmatory and quantitative analysis of beta-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]
-
Confirmatory and quantitative analysis of β-lactam antibiotics in bovine kidney tissue by dispersive solid-phase extraction and - SciSpace. Available at: [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - MDPI. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Available at: [Link]
-
Determination of β-Lactam-Antibiotics in animal matrices by means of LC/MS-MS - NUCLEUS information resources. Available at: [Link]
-
Efficient Hydrogen-Deuterium Exchange in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Confident Met. Available at: [Link]
-
LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC. Available at: [Link]
-
(PDF) Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - ResearchGate. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC. Available at: [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available at: [Link]
-
MRM Transitions and Parameters for Standards and Deuterated Standards... - ResearchGate. Available at: [Link]
-
Screening and Confirmation of Animal Drug Residues by UHPLC-MS-MS - Food Safety and Inspection Service. Available at: [Link]
-
A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - ResearchGate. Available at: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
Sources
- 1. rjwave.org [rjwave.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fsis.usda.gov [fsis.usda.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D-HPG-d4 Retention Time Shift
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet complex chromatographic observation: the retention time (RT) shift between a deuterated internal standard (IS), such as D-HPG-d4, and its non-deuterated (protiated) analyte. As a Senior Application Scientist, my goal is to provide not just a solution, but a deep, mechanistic understanding of the phenomenon to empower your analytical work.
Core Issue: Why does my D-HPG-d4 elute at a different retention time than non-deuterated D-HPG?
Short Answer: In most cases, particularly in reversed-phase liquid chromatography (RPLC), your deuterated standard D-HPG-d4 is expected to elute slightly earlier than the non-deuterated D-HPG. This is a well-documented phenomenon known as the Chromatographic Isotope Effect .
Detailed Explanation: The Science Behind the Shift
It is a common misconception that adding deuterium, a heavier isotope of hydrogen, should make a molecule "heavier" and cause it to elute later.[1] However, in chromatography, retention is governed by intermolecular interactions, not molecular weight.[1] The observed shift is due to subtle differences in the physicochemical properties between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond.[2]
-
Bond Properties: A C-D bond is slightly shorter and stronger than a C-H bond.[2] This results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[2]
-
Interaction with Stationary Phase: In RPLC, separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The reduced polarizability of the C-D bond leads to weaker van der Waals interactions with the stationary phase compared to the C-H bond.[2][3]
-
Resulting Elution: Because the deuterated compound (D-HPG-d4) interacts less strongly with the stationary phase, it spends more time in the mobile phase and is eluted from the column slightly earlier than its non-deuterated counterpart.[4][5] This is often termed the "inverse isotope effect".[2][6]
The magnitude of this shift is influenced by several factors, including the number and location of deuterium atoms and the specific chromatographic conditions used.[2][7]
Caption: The Chromatographic Isotope Effect in RPLC.
Troubleshooting Guide: A Self-Validating Workflow
Encountering a retention time shift can be concerning, as it can potentially impact assay accuracy if it leads to differential matrix effects.[8][9][10] This workflow provides a systematic approach to diagnose the issue and validate your method.
Caption: Troubleshooting workflow for retention time shifts.
Experimental Protocols
Protocol 1: Peak Identity Verification
-
Prepare Solutions: Create three separate solutions:
-
Solution A: Non-deuterated D-HPG in a clean solvent (e.g., mobile phase A).
-
Solution B: D-HPG-d4 internal standard in the same clean solvent.
-
Solution C: A 1:1 mixture of Solution A and Solution B.
-
-
Sequential Injections: Analyze the solutions on your LC-MS system in the order A, B, and C.
-
Data Analysis:
-
Confirm the retention time of the analyte from Solution A.
-
Confirm the retention time of the internal standard from Solution B.
-
In the chromatogram from Solution C, verify that two distinct peaks appear at the previously determined retention times.
-
Crucially, check the mass spectrum for each peak. The D-HPG-d4 peak must correspond to the correct mass-to-charge ratio (m/z) for the deuterated molecule.
-
Protocol 2: Assessing Differential Matrix Effects The primary risk of a retention time shift is that the analyte and IS elute into regions of varying ion suppression or enhancement.[9][11]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Analyte and IS spiked into the initial mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) and spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix sample before the extraction process.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for both the analyte and the IS.
-
-
Evaluate Results: An IS-normalized MF (MF_analyte / MF_IS) that is significantly different from 1.0 indicates that the deuterated standard is not adequately compensating for matrix effects, and method optimization is required.[11]
Frequently Asked Questions (FAQs)
Q1: Can I force the deuterated standard and analyte to co-elute? Yes. While high-resolution chromatography is often the goal, in this specific case, forcing co-elution can be beneficial to ensure both compounds experience identical matrix effects.[9] This can be achieved by using a shorter column, a column with a larger particle size, or a stationary phase with lower resolving power for this specific pair.[9][11]
Q2: My D-HPG retention time is unstable, especially with a new column. Is this related to the isotope effect? This is likely a separate issue, but a critical one. D-HPG is a polar compound.[12][13] When using traditional C18 columns with highly aqueous mobile phases (e.g., >95% water), a phenomenon called "pore dewetting" or "hydrophobic collapse" can occur.[14][15] The aqueous mobile phase can be expelled from the hydrophobic pores of the stationary phase, leading to a drastic loss of retention.[16]
-
Solution: Ensure your mobile phase contains at least 5% organic solvent or use a column specifically designed for aqueous stability (often labeled "AQ" or with embedded polar groups).[15][16]
Q3: Is a retention time shift always observed? No. While common in RPLC and GC, the effect can be minimal or even reversed (normal isotope effect, where the deuterated compound elutes later) on polar stationary phases.[6] The outcome depends on the dominant intermolecular forces at play.
Q4: My software automatically links the integration of the analyte and the IS. How do I handle the shift? This can be a challenge. Some advanced mass spectrometry software allows you to define an expected retention time difference between an analyte and its labeled standard.[17] If this feature is unavailable, you may need to process the compounds as separate molecules and perform the ratio calculation manually post-acquisition.[17] Incorrectly wide integration windows that cover both peaks can lead to inaccurate quantification, especially for low-abundance samples.[17]
References
-
Deuterated internal standard retention times. (2016, July 12). Reddit. Retrieved from [Link]
- Matisová, E., & Kaniansky, D. (1997). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Kushida, Y., et al. (2024).
- Li, W., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
- Schug, K. A., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490.
-
Question on MS/MS techniques. (2017, March 31). Chromatography Forum. Retrieved from [Link]
- Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 25(21), 5174.
-
Dihydroxyphenylglycine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Retention Time shifts using deuterated internal standards. (2021, March 23). MacCoss Lab Software. Retrieved from [Link]
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (2014). PROTEOMICS, 14(11), 1339-1342.
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC. Retrieved from [Link]
-
D-p-hydroxyphenylglycine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
- Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases.
-
3,5-Dihydroxyphenylglycine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
What are common causes for less than expected retention times on a reversed-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018, November 2). ResearchGate. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). Clinical Chemistry. Retrieved from [Link]
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved from [Link]
-
Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? (2020, October 20). Mac-Mod Analytical. Retrieved from [Link]
-
In reversed-phase HPLC which elutes first, polar or nor-polar? Why? (2015, September 8). Quora. Retrieved from [Link]
-
Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dihydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 13. 3,5-Dihydroxyphenylglycine | C8H9NO4 | CID 108001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. support.waters.com [support.waters.com]
- 16. Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? [discover.restek.com]
- 17. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Technical Guide: Minimizing Deuterium Isotope Effect in LC-MS Quantitation
To: Research Scientists, Bioanalytical Leads, and Method Development Specialists From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting and Eliminating Retention Time Shifts in Deuterated Internal Standards
Introduction: The "Silent Killer" of Quantitation Accuracy
In high-sensitivity LC-MS/MS bioanalysis, Stable Isotope Labeled (SIL) internal standards are the gold standard. However, not all SILs are created equal. While Carbon-13 (
This effect manifests as a slight shift in retention time (
Why is this a critical failure point? If the Internal Standard (IS) and the Analyte do not co-elute perfectly, they are subjected to different matrix effects at the moment of ionization. If the analyte elutes in a region of high ion suppression while the IS elutes slightly earlier in a cleaner region, the IS will fail to correct for the suppression, leading to significant quantitative bias.
The Mechanism of Separation
The root cause lies in the fundamental physics of the C-D bond compared to the C-H bond.
Figure 1: Mechanistic pathway of the Deuterium Isotope Effect leading to analytical bias.
Diagnostic Workflow: Do I Have a Problem?
Before optimizing, you must confirm that the isotope effect is the source of your error.
Q: How much retention time shift is "too much"?
A: There is no single value, but a shift of >2-3% of the peak width is a red flag.
The critical metric is not just
Diagnostic Experiment: The Post-Column Infusion
-
Setup: Infuse the analyte (neat solution) continuously into the MS source via a T-tee.
-
Injection: Inject a blank extracted matrix sample via the LC column.
-
Observation: Monitor the baseline of the infused analyte. Dips and peaks indicate suppression or enhancement regions.
-
Overlay: Overlay the chromatograms of your Analyte and Deuterated IS on this trace.
-
Pass: Both peaks fall within the same "suppression zone."
-
Fail: The IS elutes on the shoulder of a suppression zone, while the analyte elutes inside it.
-
Troubleshooting & Optimization Modules
If you confirm a separation that compromises data integrity, use the following modules to resolve it.
Module A: Mobile Phase Chemistry (The Strongest Lever)
Q: I am using Acetonitrile (ACN). Why is the separation so bad? A: Acetonitrile is an aprotic solvent. It lacks the ability to form hydrogen bonds with the solute. In ACN, the subtle differences in hydrophobicity (lipophilicity) between C-H and C-D bonds are magnified.
Q: Will switching to Methanol help? A: Yes, significantly. Methanol (MeOH) is a protic solvent. It can hydrogen bond with the analytes, forming a solvation "cage" that effectively masks the subtle lipophilic differences between the deuterated and non-deuterated forms.
Data Comparison: Solvent Impact
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation |
| Solvent Type | Aprotic | Protic | Use MeOH to mask isotope effects. |
| Interaction | Dipole-dipole | Hydrogen bonding | MeOH reduces |
| Isotope Resolution | High (Exacerbates separation) | Low (Promotes co-elution) | Switch to MeOH first. |
| Backpressure | Low | High | Ensure system pressure limits allow. |
Module B: Stationary Phase Selection
Q: Does the column chemistry matter? A: Yes. Standard C18 columns rely purely on hydrophobic interaction, where the C-D vs. C-H difference is most pronounced.
-
Avoid: High-coverage, fully end-capped C18 columns (these maximize hydrophobic selectivity).
-
Try:
-
Phenyl-Hexyl or Biphenyl phases: These introduce
interactions. While the hydrophobic difference still exists, the secondary retention mechanism can sometimes dominate, reducing the relative impact of the isotope effect. -
Polar-Embedded phases: Similar to the Methanol effect, the polar group can mask pure hydrophobic discrimination.
-
Module C: The "Nuclear" Option (Standard Selection)
Q: I've tried MeOH and different columns, but the shift persists. What now?
A: You are likely dealing with a molecule with high deuterium content (e.g.,
-
Immediate Fix: Switch to a
or labeled standard. -
Why: Adding a neutron to the nucleus (C or N) increases mass but has a negligible effect on the electron cloud and bond lengths. Therefore,
standards have identical retention times to the analyte.
Advanced Troubleshooting Decision Tree
Use this logic flow to guide your method development.
Figure 2: Decision tree for resolving retention time shifts in LC-MS.
Frequently Asked Questions (FAQ)
Q: Can I just widen the integration window to catch both peaks? A: You can, but this does not solve the matrix effect problem. If the IS is in a suppression zone and the analyte is not, the ratio is invalid regardless of integration. You must ensure they experience the same ionization environment.
Q: Does temperature affect the deuterium isotope effect?
A: Generally, yes. Lowering the temperature can increase retention (
Q: Why do I see this effect more in UPLC than HPLC?
A: UPLC columns have higher plate counts (
References
- Wang, S., Cyronak, M., & Yang, E. (2007). "Does a stable isotopically labeled internal standard always correct analyte response?
Technical Support Center: Preventing D-HPG-d4 Degradation in Acidic Solutions
Welcome to the technical support guide for D-HPG-d4 (D-p-Hydroxyphenylglycine-d4). This resource is designed for researchers, scientists, and drug development professionals who use this deuterated standard in their analytical workflows. Here, you will find in-depth answers to common questions, troubleshooting guides for stability issues, and best practices for handling and storage, all grounded in scientific principles to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about D-HPG-d4 and its stability in acidic environments.
Q1: What is D-HPG-d4 and what is its primary application?
A: D-p-Hydroxyphenylglycine-d4 (D-HPG-d4) is a stable isotope-labeled form of D-p-Hydroxyphenylglycine (D-HPG). D-HPG is an important chiral amino acid used as a key intermediate in the semi-synthesis of several β-lactam antibiotics, such as amoxicillin and cephalexin[1][2].
The "d4" indicates that four hydrogen atoms on the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This labeling makes D-HPG-d4 an ideal internal standard (IS) for quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS)[3]. Because it is chemically almost identical to the non-labeled analyte (D-HPG), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations during sample preparation and analysis, leading to highly precise and reproducible results[3][4].
Q2: Why is my D-HPG-d4 standard degrading in an acidic solution?
A: The degradation of D-HPG-d4 in acidic solution is primarily due to the oxidation of its phenolic hydroxyl (-OH) group. Phenolic compounds are susceptible to oxidation, and this process can be influenced by solution pH, temperature, and the presence of dissolved oxygen or metal ions[5][6].
In an acidic medium, the phenol group can be oxidized to form a phenoxy radical. This highly reactive intermediate can then be converted into products like p-benzoquinone and further polymerize, leading to a loss of the parent compound[6][7]. While strongly acidic conditions (e.g., pH 3.5) can sometimes inhibit autoxidation, they can also facilitate other oxidative pathways, especially in the presence of catalysts[5][8].
Additionally, while the carbon-deuterium (C-D) bond is very stable, extreme pH conditions (either acidic or basic) in aqueous (protic) solvents can increase the risk of hydrogen-deuterium (H-D) exchange over time, which would compromise the isotopic purity of the standard[9].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation and Enzymatic Oxidation | MDPI [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing ESI for D-HPG-d4 Detection
Executive Summary
This guide addresses the specific challenges of detecting D-4-Hydroxyphenylglycine-d4 (D-HPG-d4) using Electrospray Ionization (ESI). D-HPG is a zwitterionic, polar amino acid derivative widely used as a chiral building block for
Critical Distinction: Ensure you are analyzing D-4-Hydroxyphenylglycine (Amino acid, MW ~167 Da), not 3,4-Dihydroxyphenylglycol (DHPG, Norepinephrine metabolite, MW ~170 Da). This guide focuses on the amino acid.
Part 1: The Physics of Ionization (Module 1)
Chemical Properties & Ionization Strategy
D-HPG is amphoteric, containing an amine (basic), a carboxylic acid (acidic), and a phenol (weakly acidic). To optimize ESI sensitivity, you must force the molecule into a single charge state.
| Functional Group | pKa (Approx) | State at pH 3.0 (Acidic) | State at pH 10.0 (Basic) |
| Carboxylic Acid | ~2.2 | Neutral ( | Deprotonated ( |
| Amine | ~9.1 | Protonated ( | Neutral ( |
| Phenol | ~9.8 | Neutral ( | Deprotonated ( |
| Net Charge | -- | +1 (Cation) | -1 or -2 (Anion) |
Expert Recommendation: Use Positive Mode ESI (
Theoretical MRM Transitions
For the deuterated internal standard (D-HPG-d4), assuming ring-deuteration (stable):
| Compound | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Mechanism |
| D-HPG (Target) | 168.1 | 151.1 | 122.1 | Loss of |
| D-HPG-d4 (IS) | 172.1 | 155.1 | 126.1 | Mass shift +4 Da |
Part 2: The "Golden" Protocol (Module 2)
Mobile Phase & Column Selection
Standard C18 columns often fail to retain D-HPG due to its high polarity (logP < 0), leading to elution in the void volume where ion suppression is highest.
Recommended Workflow: HILIC (Hydrophilic Interaction Liquid Chromatography) [1][2]
-
Stationary Phase: Zwitterionic HILIC or Amide-HILIC (e.g., BEH Amide, TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Why this works: HILIC retains polar compounds using a water-rich layer on the particle surface.[3] High organic content (>70% ACN) enhances ESI desolvation efficiency, boosting signal by 5-10x compared to aqueous C18 methods.
Source Parameters (Generic Optima)
-
Gas Temperature: 300–350°C (High temp needed to desolvate polar clusters).
-
Capillary Voltage: 3.0–3.5 kV (Positive Mode).
-
Cone Voltage/Fragmentor: Medium-Low (Avoid in-source fragmentation of the labile amine).
Part 3: Troubleshooting & FAQs (Module 3)
Q1: My D-HPG-d4 signal is fluctuating, and retention time is drifting. Why?
Diagnosis: This is classic "HILIC equilibration hysteresis." The Fix:
-
Equilibration: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes of initial mobile phase between runs.
-
Sample Diluent: Never inject D-HPG dissolved in 100% water onto a HILIC column. It disrupts the water layer, causing peak distortion. Dissolve/dilute samples in 75% Acetonitrile / 25% Water .
Q2: I see a "crosstalk" signal in the native D-HPG channel when injecting only the d4-standard.
Diagnosis: Isotopic impurity or Fragmentation overlap. The Fix:
-
Check Purity: Your d4 standard may contain d0 (native) impurities. Run a blank to confirm.
-
Resolution: If the d4 label is on the ring, the retention time shift is negligible. If the d4 label is on the backbone, the "Deuterium Isotope Effect" might slightly separate them. Ensure your integration windows don't overlap.
Q3: The signal drops significantly in patient/biological samples (Matrix Effect).
Diagnosis: Ion suppression from co-eluting salts or phospholipids. The Fix:
-
Divert Valve: Send the first 1.0 min of flow to waste (if using HILIC, salts often elute late; if using C18, salts elute early).
-
Internal Standard Normalization: This is why you use D-HPG-d4. If the IS signal drops by 50%, but the Ratio (Analyte/IS) remains constant, the method is valid.
-
Clean-up: Use Protein Precipitation (PPT) with Acetonitrile (1:3 ratio). The high organic supernatant is directly compatible with HILIC.
Q4: Can I use a C18 column if I don't have HILIC?
Answer: Yes, but only with a Polar-Embedded C18 (e.g., Phenyl-Hexyl or Polar-RP) and 100% Aqueous capability.
-
Warning: You must use a low organic start (0-2% B). This forces the analyte to elute in highly aqueous conditions, which is terrible for ESI sensitivity (poor desolvation). You will lose ~50-80% signal compared to HILIC.
Part 4: Visualizing the Logic (Module 4)
Diagram 1: Method Optimization Decision Tree
This workflow guides you through selecting the correct column chemistry based on the polarity of D-HPG.
Caption: Decision matrix for column selection, highlighting HILIC as the superior choice for sensitivity due to organic-rich mobile phases.
Diagram 2: Ionization Mechanism & pH Control
This diagram illustrates why pH 3.0 is critical for positive mode detection of D-HPG.
Caption: Effect of mobile phase pH on the charge state of D-HPG. Only acidic conditions yield the net positive charge required for standard ESI+ detection.
References
-
FDA.gov. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89853, D-4-Hydroxyphenylglycine. Retrieved from [Link]
-
Phenomenex. (2020). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: Validating D-4-Hydroxyphenylglycine-d4 (D-HPG-d4) for GMP Antibiotic Testing
Part 1: Executive Summary & Strategic Necessity
In the high-stakes environment of GMP antibiotic production—specifically for semi-synthetic beta-lactams like Amoxicillin, Cefadroxil, and Cefprozil —the quantification of residual side-chains is a Critical Quality Attribute (CQA). D-4-Hydroxyphenylglycine (D-HPG) is the non-proteinogenic amino acid side chain responsible for the bioactivity of these drugs. However, unreacted D-HPG is a process impurity that must be strictly controlled.
The Challenge: D-HPG is highly polar and zwitterionic. In LC-MS/MS analysis, it elutes early in the void volume where matrix effects (ion suppression) from the antibiotic backbone are most severe.
The Solution: D-4-Hydroxyphenylglycine-d4 (D-HPG-d4) . This guide validates why the deuterated isotopologue (SIL-IS) is not merely an alternative, but the mandatory technical standard for robust GMP compliance, superior to external standardization or structural analogues.
Part 2: Comparative Analysis (The "Why")
The following table contrasts the performance of D-HPG-d4 against traditional quantification methods.
Table 1: Performance Matrix of Internal Standard Strategies
| Feature | External Standardization | Structural Analog (e.g., D-Phenylglycine) | Stable Isotope Labeled (D-HPG-d4) |
| Retention Time | N/A | Shifted (0.5 - 2.0 min difference) | Co-eluting (Identical RT) |
| Matrix Effect Correction | None. Vulnerable to ion suppression. | Partial. Analyte and IS experience different suppression zones. | Absolute. Analyte and IS experience identical suppression. |
| Extraction Recovery | Uncorrected. | Variable. | Normalized. Compensates for loss during sample prep. |
| Precision (%CV) | > 15% (High Risk) | 5 - 10% | < 2-3% (GMP Standard) |
| Cost per Sample | Low | Medium | High (Offset by reduced re-analysis rates) |
| Regulatory Risk | High (FDA/EMA scrutiny) | Moderate | Low (Gold Standard) |
Part 3: Technical Workflow & Visualization
To validate D-HPG-d4, we employ a HILIC (Hydrophilic Interaction Liquid Chromatography) approach. Reverse-phase (C18) often fails to retain polar HPG without aggressive ion-pairing reagents, which contaminate MS sources.
Diagram 1: The Validation Workflow (ICH Q2 R2 Aligned)
Caption: End-to-end workflow for validating D-HPG-d4, emphasizing the integration of the IS prior to extraction to correct for all downstream variables.
Part 4: Experimental Protocol (Self-Validating System)
Objective: Quantify D-HPG impurity in Cefadroxil Drug Substance (0.1% limit).
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Analyte (D-HPG): Precursor m/z 168.1 → Product m/z 151.1 (Loss of NH3) & 107.1.
-
Internal Standard (D-HPG-d4): Precursor m/z 172.1 → Product m/z 155.1.
-
Note: The +4 Da shift prevents "cross-talk" (isotopic interference) from the natural M+4 isotope of the analyte, ensuring specificity.
-
Chromatographic Conditions (HILIC)
-
Column: Amide-based HILIC column (e.g., Waters XBridge Amide), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 60% B over 5 minutes.
-
Expert Insight: High organic start ensures retention of the polar zwitterion. Acidic pH protonates the amine, improving ESI sensitivity.
-
Sample Preparation (The "Dilute & Shoot" Trap)
Many labs attempt "dilute and shoot." Do not do this. The high concentration of antibiotic API (e.g., 10 mg/mL) will suppress the HPG signal.
-
Protocol:
-
Weigh 50 mg Cefadroxil sample.
-
Dissolve in 5 mL water.
-
Add IS: Spike 50 µL of D-HPG-d4 (10 µg/mL) before any further processing.
-
Precipitation: Add 15 mL Acetonitrile (precipitates the bulk antibiotic if solubility allows, or simply cleans up the matrix).
-
Centrifuge and inject supernatant.
-
Part 5: Validation Data & Interpretation
The following data demonstrates the "Self-Validating" capacity of D-HPG-d4.
Experiment A: Matrix Effect Assessment
We compared the signal of D-HPG in pure water vs. dissolved Cefadroxil matrix.
| Matrix | D-HPG Area (Counts) | Matrix Factor (MF) | D-HPG-d4 Area (Counts) | IS-Normalized MF |
| Water (Clean) | 1,000,000 | 1.00 | 1,000,000 | 1.00 |
| Antibiotic (High) | 450,000 | 0.45 (Severe Suppression) | 455,000 | 0.99 |
Diagram 2: Mechanism of Correction
Caption: The "Co-Suppression" effect. Because D-HPG and D-HPG-d4 co-elute, the matrix suppresses both equally. The ratio (Analyte/IS) cancels out the error.
Part 6: GMP & Regulatory Considerations
When sourcing D-HPG-d4 for GMP validation, ensure the following Certificate of Analysis (CoA) parameters:
-
Isotopic Enrichment: Must be > 99 atom% D.
-
Why? If the d4 standard contains >0.5% d0 (unlabeled), you will contaminate your samples with the very impurity you are trying to measure.
-
-
Chemical Purity: > 98%.
-
Stability: Deuterium exchange can occur at the alpha-carbon in highly acidic/basic conditions over long periods. Store stock solutions at -20°C in neutral pH.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
NMR characterization of D-(-)-4-Hydroxyphenyl-d4-glycine purity
An In-Depth Comparative Guide to the NMR Characterization of D-(-)-4-Hydroxyphenyl-d4-glycine Purity
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity
In the landscape of modern drug development, the isotopic labeling of molecules has become an indispensable tool. Deuterated compounds, such as D-(-)-4-Hydroxyphenyl-d4-glycine, are pivotal in pharmacokinetic and metabolic studies, often serving as critical building blocks for active pharmaceutical ingredients (APIs) or as internal standards in bioanalysis.[1][2][3] The substitution of hydrogen with deuterium can subtly alter metabolic pathways, potentially leading to improved drug profiles. This strategic use, however, places an immense burden on analytical methodologies to confirm not only chemical and chiral purity but also the precise location and extent of isotopic incorporation.
This guide provides a comprehensive examination of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical technique for the complete characterization of D-(-)-4-Hydroxyphenyl-d4-glycine. We will explore the fundamental principles of quantitative NMR (qNMR), present a field-proven experimental protocol, and objectively compare its performance against alternative methods. The narrative is designed for researchers, scientists, and drug development professionals who require a robust and trustworthy approach to purity assessment.
The Primacy of NMR in Purity Determination
While chromatographic techniques like HPLC and GC-MS are mainstays in purity analysis, NMR spectroscopy, particularly ¹H qNMR, holds a unique position as a primary ratio method.[4] This distinction arises from a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[5] This allows for the precise quantification of an analyte against a certified internal standard without the need for a specific, fully characterized reference standard of the analyte itself—a significant advantage when working with novel or isotopically labeled compounds.[6]
For deuterated molecules like D-(-)-4-Hydroxyphenyl-d4-glycine, NMR is the benchmark technique, offering unparalleled insight into:
-
Chemical Purity: Simultaneous detection and quantification of the main component and any proton-bearing impurities.[5]
-
Isotopic Purity: Direct confirmation of deuterium incorporation by observing the disappearance of specific proton signals and quantifying the degree of deuteration.[7]
-
Structural Confirmation: Unambiguous verification of the molecule's structure.
Experimental Workflow: A Self-Validating System
The following workflow for qNMR analysis is designed to be a self-validating system, ensuring accuracy and traceability through the use of a certified reference material (CRM) and adherence to established validation principles.[8]
Detailed Experimental Protocol for ¹H qNMR
This protocol outlines the steps for determining the chemical purity of D-(-)-4-Hydroxyphenyl-d4-glycine.
1. Materials and Reagents:
-
Analyte: D-(-)-4-Hydroxyphenyl-d4-glycine (mass to be determined).
-
Internal Standard: Certified Maleic Acid (or other suitable standard with known purity, e.g., >99.5%).
-
Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher), analytical balance, volumetric flasks, Class A pipettes, NMR tubes.
2. Causality Behind Experimental Choices:
-
Choice of Solvent: D₂O is selected for its ability to dissolve the polar amino acid analyte and the maleic acid standard. As a deuterated solvent, it eliminates large proton signals from the solvent that would otherwise obscure the analyte's signals.[11][12] The labile -OH, -NH₂, and -COOH protons of the analyte will exchange with deuterium from D₂O, simplifying the spectrum by causing their signals to disappear. This leaves only the non-exchangeable C-H protons for analysis.
-
Choice of Internal Standard: Maleic acid is an excellent choice because it is a stable, non-volatile solid that can be weighed accurately.[8] Its two equivalent vinyl protons produce a sharp singlet in a region of the ¹H NMR spectrum (around 6.0-6.5 ppm) that typically does not overlap with the aromatic or aliphatic signals of the analyte or common impurities.
-
Relaxation Delay (D1): Setting a long relaxation delay (e.g., 30-60 seconds, or at least 5 times the longest T₁ relaxation time of any proton being integrated) is the most critical parameter for qNMR. This ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal integrals are truly proportional to the number of protons.[13]
3. Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh approximately 10-20 mg of the internal standard (Maleic Acid) into a vial. Accurately weigh approximately 15-30 mg of the D-(-)-4-Hydroxyphenyl-d4-glycine analyte into the same vial.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of D₂O to the vial using a calibrated pipette. Ensure complete dissolution, using gentle vortexing if necessary.
-
Sample Transfer: Transfer an appropriate amount (e.g., 0.6-0.7 mL) of the solution into a clean, dry NMR tube.
-
NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Set the acquisition parameters: pulse angle = 90°, relaxation delay (D1) ≥ 30 s, number of scans (NS) = 8-16 (or more, to achieve a signal-to-noise ratio >150:1 for the signals to be integrated).
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Manually fine-tune phase and baseline if necessary to ensure accuracy.
-
Calibrate the chemical shift scale. The residual HDO peak in D₂O can be set to ~4.79 ppm, though this can vary with temperature.
-
Integrate the well-resolved singlet from the internal standard (maleic acid) and a well-resolved signal from the analyte. For D-(-)-4-Hydroxyphenyl-d4-glycine, the signal for the α-proton (the C-H attached to the amino group) is an ideal candidate as it is a singlet and typically well-separated.
-
4. Purity Calculation: The mass purity of the analyte (Purityₐ) is calculated using the following equation[6]:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ, Iₛ: Integrals of the signals for the analyte and standard, respectively.
-
Nₐ, Nₛ: Number of protons corresponding to the integrated signal for the analyte and standard (e.g., Nₐ=1 for the α-proton; Nₛ=2 for maleic acid).
-
Mₐ, Mₛ: Molecular weights of the analyte and standard.
-
mₐ, mₛ: Weighed masses of the analyte and standard.
-
Purityₛ: Certified purity of the internal standard (e.g., 99.8%).
Data Interpretation: Beyond the Purity Value
A key strength of NMR is the wealth of information contained within a single spectrum. For D-(-)-4-Hydroxyphenyl-d4-glycine, the ¹H NMR spectrum in D₂O would be expected to show a singlet for the α-proton. The aromatic region is critical for confirming isotopic purity; the absence or significant reduction of signals corresponding to the phenyl ring protons confirms successful deuteration. Any remaining small signals in this region can be used to quantify the level of isotopic impurity (residual ¹H).
| Signal Source | Expected Chemical Shift (ppm, approx.) | Multiplicity | Integral Proportional to: | Purity Assessment |
| Analyte (α-CH) | ~5.2 | Singlet | 1 Proton | Primary signal for quantification |
| Internal Standard (Maleic Acid) | ~6.3 | Singlet | 2 Protons | Reference for quantification |
| Residual Phenyl Protons | ~6.8 - 7.3 | Multiplets | < 0.2 Protons | Isotopic Purity |
| Synthesis Impurities | Variable | Variable | Variable | Chemical Purity |
| Residual Solvents (e.g., Acetone) | ~2.2 | Singlet | Variable | Chemical Purity |
Assessing Enantiomeric Purity by NMR
Standard NMR cannot distinguish between enantiomers. To determine the enantiomeric excess (ee) of D-(-)-4-Hydroxyphenyl-d4-glycine, a chiral derivatizing agent (CDA) must be used to convert the pair of enantiomers into a pair of diastereomers, which are chemically distinct and will have different NMR spectra.[14][15]
A simple and effective method for primary amines involves derivatization with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL).[16][17][18] This reaction is typically performed directly in the NMR tube and is rapid. The resulting diastereomeric iminoboronate esters will exhibit separate signals (e.g., for the imine proton), and the ratio of their integrals directly reflects the enantiomeric ratio of the original amine.[18]
Comparative Analysis: NMR vs. Other Techniques
While qNMR is a powerful tool, a comprehensive analytical strategy often involves orthogonal methods. The choice of technique depends on the specific analytical goal.
| Feature | Quantitative NMR (qNMR) | HPLC-UV/DAD | LC-MS/MS |
| Principle | Signal area proportional to molar concentration | UV absorbance vs. concentration | Mass-to-charge ratio detection |
| Quantification | Absolute (with internal standard); no analyte-specific standard needed[5] | Relative; requires analyte-specific reference standard for calibration curve | Relative; requires isotopically labeled internal standard for best accuracy |
| Isotopic Analysis | Excellent; provides direct information on site and extent of deuteration[7] | None | Can confirm mass difference, but not location of label |
| Structural Info | Excellent; provides unambiguous structural confirmation | None | Provides fragmentation data, inferential |
| Sample Prep | Simple dissolution | Mobile phase preparation, filtration | Often requires more complex sample cleanup |
| Destructive? | No, sample can be fully recovered[19] | Yes | Yes |
| Sensitivity | Moderate (mg to high-μg range) | Good (low-μg to ng range) | Excellent (pg to fg range) |
| Validation | Follows ICH Q2(R1) guidelines; recognized by USP[4][20] | Standard industry practice | Standard industry practice |
Conclusion
For the comprehensive purity assessment of D-(-)-4-Hydroxyphenyl-d4-glycine, quantitative NMR spectroscopy stands out as the most robust and informative single technique. Its unique ability to provide absolute quantification, confirm structural integrity, and precisely determine isotopic purity in one experiment makes it an invaluable asset in pharmaceutical development and quality control. While techniques like LC-MS offer superior sensitivity for trace impurity analysis, they cannot replace the definitive and holistic characterization provided by NMR. A truly rigorous analytical package will leverage qNMR as the primary method for assay and isotopic purity, complemented by high-sensitivity chromatographic methods for trace impurity profiling. This dual approach ensures the highest level of confidence in the quality of this critical deuterated building block.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of D-(-)-4-Hydroxyphenyl-d4-glycine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of D-(-)-4-Hydroxyphenyl-d4-glycine, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. D-(-)-4-Hydroxyphenyl-d4-glycine, a deuterated analogue of D-(-)-4-Hydroxyphenylglycine, shares the same fundamental chemical hazards as its non-isotopically labeled counterpart. The primary risks are associated with direct contact and inhalation of the solid material.
Table 1: Hazard Identification for D-(-)-4-Hydroxyphenyl-d4-glycine
| Hazard Classification | GHS Statement | Description of Risk | Supporting Sources |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation, redness, and discomfort.[1][2][3][4] | [1][2][3][4] |
| Skin Irritation | H315: Causes skin irritation | Prolonged or repeated contact with the skin may lead to irritation and dermatitis.[2][3][4] | [2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust particles can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4] | [1][2][3][4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion of the substance may be harmful.[4] | [4] |
Based on this profile, D-(-)-4-Hydroxyphenyl-d4-glycine must be managed as a hazardous chemical waste. The core principle of its disposal is strict isolation from the general environment and other incompatible waste streams.
Section 2: The Core Principle of Chemical Waste Management: Isolate and Contain
Regulatory frameworks established by the EPA under the Resource Conservation and Recovery Act (RCRA) govern the "cradle-to-grave" management of hazardous materials. This means that from the moment a chemical is deemed waste, it must be handled, stored, and disposed of according to strict protocols. The disposal of D-(-)-4-Hydroxyphenyl-d4-glycine must never involve drain or trash disposal.[5][6] The only appropriate method is collection for treatment by a licensed waste disposal facility.[1][4][7][8]
Section 3: Step-by-Step Disposal Protocol
This protocol ensures compliance and safety throughout the waste handling process, from the point of generation to final collection.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure. The causality is simple: creating a barrier between you and the hazardous material is the first line of defense.
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory to protect against dust particles.[2]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and dispose of them as contaminated waste after handling.[2][7]
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[2][7]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[9]
-
Designate a Waste Stream: D-(-)-4-Hydroxyphenyl-d4-glycine waste should be collected with other solid, non-reactive, non-halogenated organic chemicals.
-
Avoid Incompatibles: Never mix this waste with strong oxidizing agents, acids, bases, or liquid waste streams.
Step 3: Select an Appropriate Waste Container
The integrity of the container is essential for safe storage and transport.[5][10]
-
Material Compatibility: Use a container made of a material chemically compatible with the waste, such as a high-density polyethylene (HDPE) wide-mouth bottle.
-
Condition and Closure: The container must be in good condition, free from damage, and have a secure, leak-proof screw-top lid.[5]
-
Functionality: The container must remain closed at all times, except when you are actively adding waste.[10] Do not leave a funnel in the container.
Step 4: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and a critical safety communication tool.[5][10] An improperly labeled container can lead to dangerous mishandling by others.
-
Use an Official "Hazardous Waste" Label: Your institution's Environmental Health & Safety (EHS) department will provide these.
-
Complete All Fields:
-
Write the words "Hazardous Waste" clearly.[5]
-
List the full chemical name: "D-(-)-4-Hydroxyphenyl-d4-glycine" . Do not use abbreviations or chemical formulas.[10]
-
List all constituents if it is a mixture.
-
Indicate the hazards: "Irritant" .
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA.[10]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]
-
Storage: Store the waste container in a well-ventilated area, away from heat or ignition sources.[9]
-
Inspection: The SAA should be inspected weekly to check for leaks or container degradation.[10]
Step 6: Arrange for Final Disposal
Laboratory personnel are not responsible for the ultimate treatment of the waste but are responsible for ensuring it is collected by authorized professionals.
-
Contact EHS: Once the container is 90% full, or within the time limits specified by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[10]
-
Handover: Follow your institution's specific procedures for waste handover, ensuring all documentation is complete.
Section 4: Managing Spills and Contaminated Materials
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure PPE: Don the appropriate PPE as described in Step 1.
-
Contain the Spill: For this solid material, prevent it from becoming airborne. Avoid dry sweeping , as this can generate dust.[2]
-
Clean-Up: Gently cover the spill with a damp paper towel to wet the powder. Carefully wipe it up and place the contaminated towels and any other contaminated disposable materials (e.g., gloves) into the designated hazardous waste container for D-(-)-4-Hydroxyphenyl-d4-glycine.[1][2][7]
-
Decontaminate: Clean the spill area with soap and water.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of D-(-)-4-Hydroxyphenyl-d4-glycine.
Caption: Disposal workflow for D-(-)-4-Hydroxyphenyl-d4-glycine.
Conclusion
The responsible disposal of D-(-)-4-Hydroxyphenyl-d4-glycine is a non-negotiable aspect of laboratory safety and compliance. By adhering to this structured protocol—understanding the hazards, utilizing correct PPE, and following the principles of segregation, containment, and proper labeling—researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.[11][12]
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A Researcher's Guide to the Safe Handling of D-(-)-4-Hydroxyphenyl-d4-glycine
As researchers and scientists, our work with specialized chemical reagents is foundational to discovery. Deuterated compounds, such as D-(-)-4-Hydroxyphenyl-d4-glycine, are powerful tools in pharmaceutical research, primarily for their ability to influence a molecule's metabolic fate through the kinetic isotope effect.[1] While this isotopic substitution is key to its utility in pharmacokinetic studies, it does not alter the compound's immediate physical or chemical hazards. Therefore, it must be handled with the same diligence and respect as its non-deuterated analog, D-(-)-4-Hydroxyphenylglycine.
This guide provides a comprehensive, procedure-based framework for the safe handling, use, and disposal of D-(-)-4-Hydroxyphenyl-d4-glycine, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Profile: Understanding the Risks
The primary hazards associated with D-(-)-4-Hydroxyphenyl-d4-glycine are comparable to its non-deuterated counterpart. It is a solid, typically a white to off-white powder, and the main routes of exposure are inhalation, skin contact, and eye contact.[2] A thorough understanding of its hazard profile, derived from Safety Data Sheets (SDS), is the first step in a robust safety protocol.[3][4][5]
| Hazard Classification | Description | Primary Routes of Exposure | Potential Health Effects | Supporting Sources |
| Skin Irritation | Causes skin irritation upon contact. | Dermal Contact | Redness, itching, inflammation. May be harmful if absorbed through the skin. | [2][6][7] |
| Serious Eye Irritation | Causes serious irritation if it comes into contact with the eyes. | Ocular Contact | Pain, redness, watering, and potential damage to eye tissue. | [2][6][7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Inhalation | Coughing, sneezing, shortness of breath. May be harmful if inhaled. | [2][7][8] |
| Harmful if Swallowed | May be harmful or fatal if ingested. | Ingestion | Gastrointestinal irritation. | [2][7] |
Core Personal Protective Equipment (PPE) Framework
For any procedure involving D-(-)-4-Hydroxyphenyl-d4-glycine, a baseline of PPE is mandatory. This serves as the primary barrier between the researcher and the chemical, mitigating risks from incidental contact or minor spills.[9][10]
-
Body Protection: A long-sleeved laboratory coat must be worn and kept buttoned. This protects against accidental spills on skin and contamination of personal clothing.[11][12] Cotton is a suitable material for general use.
-
Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required at all times in the laboratory where this chemical is handled.[11][13] Normal prescription glasses are not a substitute for safety-rated eyewear.
-
Hand Protection: Disposable nitrile gloves are the standard for providing protection against incidental contact with solid chemicals.[11][13] It is crucial to remove and replace gloves immediately after known contact with the chemical and to wash hands thoroughly.[13]
Task-Specific PPE and Operational Protocols
Different laboratory tasks carry varying levels of risk. The following protocols outline the necessary PPE and procedural steps for common scenarios, moving from low to higher-risk operations.
Protocol 1: Weighing and Aliquoting Solid Compound
Handling the powdered form of D-(-)-4-Hydroxyphenyl-d4-glycine presents a significant risk of aerosolization and inhalation.
Procedural Steps:
-
Engineering Controls: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood or a powder containment enclosure to minimize the release of airborne particles.
-
PPE Donning:
-
Wear the Core PPE (lab coat, safety glasses with side shields).
-
Don a single pair of nitrile gloves. For added protection against contamination, consider wearing two pairs (double-gloving).[13]
-
-
Handling:
-
Use a spatula or other appropriate tool to transfer the powder.
-
Avoid any actions that could create dust clouds, such as dropping or rapid movements.
-
Close the container tightly immediately after use.[7]
-
-
Post-Handling:
-
Carefully wipe down the spatula, balance, and surrounding work area with a damp cloth or towel to collect any residual powder. Dispose of the wipe as chemical waste.
-
Remove gloves and dispose of them in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Preparing Solutions
This process involves both the solid compound and solvents, introducing a splash hazard.
Procedural Steps:
-
Engineering Controls: All solution preparation should be performed in a chemical fume hood.
-
PPE Donning:
-
Handling:
-
After weighing the solid in the fume hood, slowly add the solvent to the vessel containing the powder. This minimizes the potential for the powder to become airborne.
-
If sonication or vortexing is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Wipe down all equipment and the work surface.
-
Dispose of all contaminated consumables (e.g., pipette tips, wipes) in the appropriate hazardous waste container.
-
Remove PPE and wash hands.
-
Operational Workflow for Handling D-(-)-4-Hydroxyphenyl-d4-glycine
Caption: Workflow from preparation to disposal.
Decontamination and Disposal Plan
Proper disposal is critical for laboratory safety and environmental compliance. Deuterated compounds should be treated as hazardous chemical waste.[1]
-
Waste Segregation: Never mix waste streams. Use separate, clearly labeled, and sealed containers for:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and wipes.
-
Liquid Waste: Solutions containing the compound and solvent rinsates. Segregate chlorinated and non-chlorinated solvent waste.[1]
-
Sharps: Contaminated needles or razor blades.
-
-
Container Rinsing: Empty containers that held D-(-)-4-Hydroxyphenyl-d4-glycine should be triple-rinsed with an appropriate solvent (e.g., methanol or ethanol).[1] The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing and defacing the label, the container can be disposed of as regular laboratory glass or plastic waste.
-
Institutional Guidelines: All waste disposal must adhere to your institution's Environmental Health and Safety (EHS) department procedures, as well as local and national regulations.[1][15]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do.[6][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][8] Seek medical attention.
-
Spill Management:
-
Alert others in the area.
-
Ensure proper PPE is worn before cleanup.
-
For a solid spill, carefully sweep or vacuum the material into a closed container for disposal.[8] Avoid actions that generate dust.
-
Decontaminate the spill area with an appropriate solvent and wipe clean.
-
Place all cleanup materials into a hazardous waste container.
-
By integrating these safety protocols into your daily laboratory workflow, you create a self-validating system of protection. This ensures not only your personal safety but also the quality and reliability of your scientific outcomes.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET: D(-)-4-Hydroxyphenylglycine.
- Benchchem. (2025). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- University of California, Santa Cruz - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- AK Scientific, Inc. Safety Data Sheet: D(-)-4-Hydroxyphenylglycine dane salt.
- C/D/N Isotopes, Inc. (2016). Safety Data Sheet: D-α-(4-Hydroxyphenyl-2,3,5,6-d4)glycine-α-d1.
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- University of Nevada, Reno - Environmental Health & Safety. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
- Creative Safety Supply. (2021). The Four Things to Know About OSHA Chemical Storage Requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
